ABBV-CLS-7262
説明
特性
CAS番号 |
2945073-88-9 |
|---|---|
分子式 |
C29H37Cl2F2N3NaO12P |
分子量 |
782.5 g/mol |
IUPAC名 |
sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate |
InChI |
InChI=1S/C25H27Cl2F2N2O9P.C4H11NO3.Na/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16;5-4(1-6,2-7)3-8;/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36);6-8H,1-3,5H2;/q;;+1/p-1/t21-,24?,25?;;/m0../s1 |
InChIキー |
RQOVFRFZOGXABE-IPMISBIPSA-M |
異性体SMILES |
C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |
正規SMILES |
C1CC2(CCC1(CC2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ABBV-CLS-7262 (Fosigotifator)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this compound is a potential first-in-class therapeutic targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of a range of neurodegenerative diseases. The primary mechanism of action of this compound is the potentiation of eIF2B's guanine nucleotide exchange factor (GEF) activity, which is crucial for the initiation of protein synthesis. By activating eIF2B, this compound aims to counteract the detrimental effects of chronic ISR activation, a shared pathological feature in diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in a mouse model of VWM have demonstrated the capacity of an eIF2B activator to prevent neurological deficits and normalize cellular stress. Clinical investigations have been initiated to evaluate the safety, tolerability, and efficacy of fosigotifator in patients with VWM and ALS.
The Integrated Stress Response (ISR) and its Role in Neurodegeneration
The Integrated Stress Response is a conserved signaling network that cells activate in response to a variety of environmental and intracellular stresses, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, HRI, and PKR.[3] Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated GEF.[3] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.
While acute activation of the ISR is a protective, homeostatic mechanism, chronic or unabated ISR activation can become maladaptive and contribute to cellular dysfunction and death.[1][2] In the context of neurodegenerative diseases, persistent ISR activation is increasingly recognized as a key pathological driver.
Vanishing White Matter (VWM) Disease
VWM is a rare and fatal genetic leukoencephalopathy caused by mutations in any of the five genes encoding the subunits of the eIF2B complex (EIF2B1-5).[4][5] These mutations lead to a partial loss of eIF2B function, resulting in a chronically activated ISR, particularly in glial cells.[4][5] This sustained stress response is believed to impair the function of oligodendrocytes and astrocytes, leading to the characteristic loss of white matter in the brain.[5]
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons. A pathological hallmark of over 97% of ALS cases is the cytoplasmic aggregation of the RNA-binding protein TDP-43.[6] Emerging evidence suggests a bidirectional and detrimental relationship between TDP-43 pathology and the ISR.[7] Cellular stress can promote the formation of TDP-43-containing stress granules, which may act as precursors to pathological aggregates.[8] Conversely, the presence of TDP-43 aggregates can induce ER stress and activate the ISR, creating a vicious cycle that contributes to neuronal death.[7]
This compound: A Small-Molecule Activator of eIF2B
This compound (fosigotifator) is a small molecule designed to directly bind to and activate the eIF2B complex. Its mechanism is analogous to that of the research compound ISRIB (Integrated Stress Response InhiBitor), which has been shown to stabilize the decameric, most active form of eIF2B.[9] By potentiating eIF2B's GEF activity, this compound can override the inhibitory effects of p-eIF2α, thereby restoring global protein synthesis and attenuating the downstream consequences of chronic ISR activation.[9]
Signaling Pathway of this compound Action
The following diagram illustrates the central role of eIF2B in the ISR and the proposed mechanism of action for this compound.
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
Preclinical Data
A key preclinical study published in eLife by Wong et al. (2019) provides substantial evidence for the therapeutic potential of eIF2B activators in a mouse model of VWM.[10][11] This study utilized a novel eIF2B activator, termed "2BAct," which has improved in vivo properties and is considered a precursor or analog to this compound.[10][11] The mouse model harbored a homozygous R191H mutation in the Eif2b5 gene, corresponding to a severe human VWM allele.[10]
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative findings from the long-term treatment of VWM mice with 2BAct.
Table 1: Effect of 2BAct on Body Weight in VWM Mice [10]
| Genotype/Treatment | Mean Body Weight at 20 weeks (g) | % Change vs. WT Placebo |
| Wild-Type (WT) Placebo | ~30 | - |
| VWM (R191H) Placebo | ~20 | -33% |
| VWM (R191H) + 2BAct | ~30 | 0% |
Table 2: Effect of 2BAct on Motor Function in VWM Mice (Rotarod Assay) [10]
| Genotype/Treatment | Latency to Fall at 20 weeks (s) |
| Wild-Type (WT) Placebo | ~250 |
| VWM (R191H) Placebo | ~50 |
| VWM (R191H) + 2BAct | ~250 |
Table 3: Effect of 2BAct on Myelination and Gliosis in VWM Mice [10]
| Genotype/Treatment | Myelin Basic Protein (MBP) Level (% of WT) | Glial Fibrillary Acidic Protein (GFAP) Level (% of WT) |
| Wild-Type (WT) Placebo | 100% | 100% |
| VWM (R191H) Placebo | Decreased | Increased |
| VWM (R191H) + 2BAct | Normalized to WT levels | Normalized to WT levels |
Table 4: Effect of 2BAct on ISR Biomarkers in the Brains of VWM Mice [10]
| Gene | Fold Change in VWM Placebo vs. WT Placebo | Fold Change in VWM + 2BAct vs. VWM Placebo |
| Atf4 | Upregulated | Downregulated |
| Chac1 | Upregulated | Downregulated |
| Gadd34 | Upregulated | Downregulated |
Preclinical Pharmacokinetics of 2BAct
The preclinical study reported that 2BAct has favorable pharmacokinetic properties, including the ability to penetrate the central nervous system.[11]
Table 5: Pharmacokinetic Properties of 2BAct [11]
| Parameter | Value |
| Unbound Brain/Plasma Ratio | ~0.3 |
| Oral Bioavailability | Dose-dependent |
Clinical Development
This compound (fosigotifator) has advanced into clinical trials for both VWM and ALS, leveraging the strong preclinical rationale.
HEALEY ALS Platform Trial (Regimen F)
Fosigotifator was evaluated in Regimen F of the HEALEY ALS Platform Trial, a multi-center, multi-regimen study designed to accelerate the development of treatments for ALS.[12][13]
Table 6: Topline Efficacy Results from the HEALEY ALS Platform Trial (Regimen F) [14]
| Endpoint | Primary Dose vs. Placebo | Exploratory High Dose vs. Placebo |
| Primary Endpoint: Change in ALSFRS-R and Survival | Not Met | Not Met |
| Secondary Endpoint: Upper Extremity Muscle Strength (HHD) | Not Met | 32% slower decline (nominal p=0.014) |
| Secondary Endpoint: Lower Extremity Muscle Strength (HHD) | Not Met | 62% slower decline (nominal p=0.037) |
Table 7: Safety and Tolerability in the HEALEY ALS Platform Trial (Regimen F) [14]
| Adverse Event Category | Fosigotifator (Combined Doses) | Placebo |
| Treatment-Emergent Adverse Events (TEAEs) | 90.6% | 89.7% |
| Treatment-Related TEAEs | 25.2% | 26.2% |
Phase 1b/2 Trial in Vanishing White Matter Disease (NCT05757141)
An open-label, exploratory study is currently recruiting participants with a clinical and molecular diagnosis of VWM disease, including pediatric and adult patients.[15][16] The trial is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosigotifator over a 201-week period.[16]
Phase 1 Trial in Amyotrophic Lateral Sclerosis (NCT04948645)
A Phase 1 study was conducted to investigate the safety and pharmacokinetics of fosigotifator in patients with ALS.[17][18] This study consisted of a 4-week randomized, double-blind, placebo-controlled part, followed by a long-term active treatment extension.[17] Results from a first-in-human study in healthy volunteers indicated that this compound was well-tolerated, crossed the blood-brain barrier, and demonstrated target engagement by increasing eIF2B enzymatic activity and suppressing the ISR in blood cells.[19][20]
Experimental Protocols
Preclinical VWM Mouse Model Study (Wong et al., 2019)
-
Animal Model: Mice with a knock-in homozygous R191H mutation in the Eif2b5 gene.[10]
-
Treatment: 2BAct was administered orally, mixed with the diet (300 µg/g of meal), starting at 6 weeks of age and continuing for 21 weeks.[21]
-
Behavioral Analysis: Motor coordination and balance were assessed using an accelerating rotarod assay.[10]
-
Histology and Immunohistochemistry: Brain and spinal cord tissues were analyzed for myelin content (using Luxol Fast Blue staining and antibodies against Myelin Basic Protein) and reactive gliosis (using antibodies against GFAP for astrocytes and Iba1 for microglia).[10]
-
Gene and Protein Expression Analysis: RNA sequencing and TMT-mass spectrometry were performed on brain tissue to assess the transcriptome and proteome, respectively, with a focus on ISR-related genes and proteins.[10]
HEALEY ALS Platform Trial - Regimen F (NCT05740813)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]
-
Participants: Adults with a diagnosis of sporadic or familial ALS.[2]
-
Intervention: Participants were randomized to receive one of two doses of oral fosigotifator or a matching placebo once daily for 24 weeks.[12] The randomization ratio was 2:1:1 for the first 240 participants (Dose 1: Dose 2: Placebo) and 3:1 for the subsequent ~60 participants (Dose 1: Placebo).[12]
-
Primary Outcome: A joint model of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.[14]
-
Secondary Outcomes: Included measures of respiratory function (slow vital capacity) and muscle strength (hand-held dynamometry).[14]
The following diagram illustrates the workflow of the HEALEY ALS Platform Trial for Regimen F.
Caption: Workflow for participants in Regimen F of the HEALEY ALS Platform Trial.
Conclusion
This compound (fosigotifator) represents a novel therapeutic strategy that targets the core pathology of chronic ISR activation in neurodegenerative diseases. Its mechanism as an eIF2B activator is supported by a strong scientific rationale and compelling preclinical data in a relevant disease model of VWM. While the HEALEY ALS Platform Trial did not meet its primary endpoint at the pre-specified primary dose, the encouraging signals on muscle strength at a higher exploratory dose suggest that target engagement can be translated into clinical bioactivity and warrant further investigation. The ongoing clinical trial in VWM will provide crucial insights into the potential of this mechanism in a genetically defined patient population where the target is directly implicated. The continued development of this compound and other eIF2B activators holds promise for a new class of therapeutics for a range of devastating neurological disorders.
References
- 1. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | Semantic Scholar [semanticscholar.org]
- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosigotifator Selected for FDA START Pilot Program [synapse.patsnap.com]
- 6. calicolabs.com [calicolabs.com]
- 7. calicolabs.com [calicolabs.com]
- 8. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]
- 9. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial: HEALEY ALS Platform Trial - Regimen F ABBV-CLS-726... | ALS TDI [als.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. calicolabs.com [calicolabs.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Randomized, Double-Blind, Placebo-Controlled Study to Assess Safety, Tolerability, and Pharmacokinetics Following Multiple Doses of this compound in Subjects With Amyotrophic Lateral Sclerosis Followed by an Active Treatment Extension | NEALS [neals.org]
- 19. Study Drugs in the HEALEY ALS Platform Trial [massgeneral.org]
- 20. massgeneral.org [massgeneral.org]
- 21. medchemexpress.com [medchemexpress.com]
Fosigotifator and the Integrated Stress Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosigotifator (also known as ABBV-CLS-7262) is an experimental small-molecule activator of the eukaryotic initiation factor 2B (eIF2B) designed to modulate the Integrated Stress Response (ISR) pathway. Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator has been investigated as a potential therapeutic for neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease. The primary mechanism of action of fosigotifator is to enhance the activity of eIF2B, a critical guanine nucleotide exchange factor, thereby attenuating the downstream effects of ISR activation and restoring protein synthesis. Despite a promising preclinical profile, fosigotifator did not meet its primary endpoint in a Phase 2/3 clinical trial for ALS. This guide provides a comprehensive technical overview of fosigotifator, its role in the ISR pathway, and the methodologies used to study its effects.
Introduction to the Integrated Stress Response (ISR) Pathway
The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate in response to a variety of stress conditions, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress. Central to the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event is catalyzed by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.
Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF). This inhibition leads to a global reduction in protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is enhanced under these conditions. ATF4, a transcription factor, then drives the expression of a suite of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis, such as C/EBP homologous protein (CHOP). While acute activation of the ISR is a pro-survival mechanism, chronic activation can contribute to cellular dysfunction and death, and has been implicated in the pathogenesis of several neurodegenerative diseases.
Fosigotifator: A Modulator of the ISR
Fosigotifator is a novel small molecule that acts as a direct activator of eIF2B. By binding to eIF2B, fosigotifator is believed to stabilize the protein complex and enhance its GEF activity, even in the presence of inhibitory p-eIF2α. This mechanism of action aims to counteract the effects of chronic ISR activation, thereby restoring global protein synthesis and mitigating the detrimental downstream consequences.
Preclinical and Clinical Development
Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding eIF2B subunits, showed that fosigotifator could blunt the persistent ISR in the brain and spinal cord and rescue motor deficits.[1]
In clinical trials, fosigotifator has been evaluated for ALS and VWM. The Phase 2/3 HEALEY ALS Platform Trial, however, announced in January 2025 that fosigotifator did not meet its primary endpoint of slowing disease progression.[2][3] Despite this setback, further analyses of biomarker data are ongoing.[2]
Quantitative Data
As of the latest available public information, specific quantitative data for fosigotifator, such as IC50, EC50, and Ki values, have not been disclosed in peer-reviewed publications or publicly accessible databases. The following table summarizes the key characteristics of fosigotifator based on available information.
| Parameter | Value/Description | Source |
| Compound Name | Fosigotifator | [1] |
| Alias | This compound | [1] |
| Target | Eukaryotic initiation factor 2B (eIF2B) | [2] |
| Mechanism of Action | Activator of eIF2B | [2] |
| Therapeutic Area | Neurodegenerative Diseases | [2] |
| Clinical Status (ALS) | Phase 2/3 (Failed to meet primary endpoint) | [2][3] |
| Clinical Status (VWM) | Phase 1b/2 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of fosigotifator are not publicly available. However, based on the known mechanism of action and the nature of the ISR pathway, the following are representative methodologies that would be employed to assess the activity of an eIF2B activator.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of fluorescence decay indicates enhanced GEF activity.
Materials:
-
Purified recombinant eIF2 and eIF2B proteins
-
BODIPY-FL-GDP
-
GTP
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
-
Test compound (fosigotifator)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.
-
Removal of unbound BODIPY-FL-GDP: Use a desalting column or similar method to remove unbound fluorescent nucleotide.
-
Assay Setup: In a microplate, combine the assay buffer, purified eIF2B, and the test compound at various concentrations.
-
Initiation of Reaction: Add the eIF2-BODIPY-FL-GDP complex to the wells to initiate the exchange reaction.
-
GTP Chase: Immediately add a large excess of unlabeled GTP.
-
Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the test compound. Plot the rates against the compound concentration to determine the EC50 value.
Western Blot Analysis of ISR Markers (p-eIF2α, ATF4, CHOP)
This method is used to determine the effect of the compound on the phosphorylation status of eIF2α and the expression levels of downstream ISR effectors, ATF4 and CHOP, in a cellular context.
Principle: Cells are treated with a stressor to induce the ISR in the presence or absence of the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with specific antibodies to detect the proteins of interest.
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
Cell culture medium and supplements
-
ISR-inducing agent (e.g., thapsigargin for ER stress, sodium arsenite for oxidative stress)
-
Test compound (fosigotifator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the ISR-inducing agent with or without various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α, and ATF4 and CHOP to the loading control.
Signaling Pathways and Visualizations
The following diagrams illustrate the Integrated Stress Response pathway and the proposed mechanism of action of fosigotifator.
The Integrated Stress Response (ISR) Pathway.
Proposed Mechanism of Action of Fosigotifator.
Conclusion
Fosigotifator represents a targeted approach to modulating the Integrated Stress Response pathway by directly activating eIF2B. While the clinical trial results in ALS have been disappointing, the compound's mechanism of action and preclinical data suggest that targeting the ISR remains a viable strategy for neurodegenerative and other diseases characterized by chronic cellular stress. Further research and the public dissemination of detailed preclinical and clinical data will be crucial for a comprehensive understanding of fosigotifator's therapeutic potential and for guiding the future development of ISR modulators. The information provided in this guide serves as a technical overview based on publicly available data and is intended to support the research and drug development community in their efforts to understand and target the Integrated Stress Response.
References
An In-depth Technical Guide to ABBV-CLS-7262 (Fosigotifator): An eIF2B Activator for Attenuating the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, and brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B). Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator represents a novel therapeutic strategy for a range of neurological disorders characterized by the chronic activation of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, contributes to the pathophysiology of diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive technical overview of the function, mechanism of action, and available preclinical and clinical data for this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Integrated Stress Response and eIF2B
The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of environmental and physiological stressors, including nutrient deprivation, viral infection, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for the initiation of protein synthesis.
Inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is a protective, homeostatic mechanism, its chronic activation is implicated in the pathogenesis of numerous diseases, particularly neurodegenerative disorders.[1] Persistent ISR activation can lead to apoptosis, inflammation, and the formation of pathological protein aggregates.
eIF2B is a heteropentameric protein complex that catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of translation.[2] Because of its central role in the ISR, eIF2B has emerged as a promising therapeutic target for diseases driven by chronic ISR activation.
This compound: A Novel eIF2B Activator
This compound (fosigotifator) is a small molecule activator of eIF2B.[3] Its mechanism of action is to enhance the GEF activity of eIF2B, thereby counteracting the inhibitory effects of phosphorylated eIF2α. By activating eIF2B, fosigotifator aims to restore normal protein synthesis, mitigate the detrimental effects of chronic ISR activation, and potentially dissolve stress granules containing disease-associated proteins like TDP-43, a hallmark of ALS pathology.[3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the proposed mechanism of action for this compound.
Caption: The Integrated Stress Response (ISR) and the activating role of this compound on eIF2B.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical and clinical data, particularly regarding in vitro potency and pharmacokinetics, are not extensively available in the public domain.
Preclinical Data: Vanishing White Matter (VWM) Mouse Model
| Parameter | Outcome | Source |
| Efficacy | Rescued motor deficits in a murine model of VWM.[3] | [3] |
| Corrected coordination and movement problems in a mouse model of VWM.[4] | [4] | |
| Biomarkers | Significantly reduced neurofilament light polypeptide (NfL).[3] | [3] |
| Changes observed in ISR gene expression and pharmacodynamic biomarkers.[3] | [3] | |
| Dosing | Specific dosage information not publicly available. |
Clinical Data: HEALEY ALS Platform Trial (Regimen F)
| Parameter | Primary Dose | Exploratory High Dose | Placebo | Source |
| Number of Participants | 155 | 79 | 126 (shared) | [5] |
| Primary Endpoint (ALSFRS-R) | Did not meet primary endpoint. | Did not meet primary endpoint. | - | [3][5] |
| Secondary Endpoint (Muscle Strength - Upper Extremities) | No significant difference. | 32% slower decline vs. shared placebo (p=0.014).[5] | - | [5] |
| 37% slower decline vs. regimen-only placebo (p=0.007).[5] | - | [5] | ||
| Secondary Endpoint (Muscle Strength - Lower Extremities) | No significant difference. | 62% slower decline vs. shared placebo (p=0.037).[5] | - | [5] |
| 62% slower decline vs. regimen-only placebo (p=0.054).[5] | - | [5] | ||
| Safety | Well-tolerated.[3] | Well-tolerated.[5] | - | [3][5] |
| Treatment-Emergent Adverse Events (TEAEs) | 90.6% (combined fosigotifator group) | - | 89.7% (shared concurrent placebo) | [5] |
| Treatment-Related TEAEs | 25.2% (combined fosigotifator group) | - | 26.2% (shared concurrent placebo) | [5] |
| Dosing | Specific dosage information not publicly available. | Specific dosage information not publicly available. | - |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the function of this compound. These protocols are based on generally available scientific literature and may not reflect the exact procedures used by Calico and AbbVie.
In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. The activity of this compound as an eIF2B activator can be quantified by its effect on the rate of this reaction.
Principle: The assay utilizes a fluorescently labeled GDP analog, BODIPY-FL-GDP, which exhibits a change in fluorescence upon binding to or release from eIF2. The rate of GDP release, and therefore the GEF activity of eIF2B, is monitored by the change in fluorescence intensity over time.
Materials:
-
Purified recombinant human eIF2B and eIF2 proteins
-
BODIPY-FL-GDP (Thermo Fisher Scientific)
-
Unlabeled GTP and GDP
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (fosigotifator) and vehicle control (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer in the absence of magnesium to facilitate nucleotide exchange. After incubation, add MgCl2 to lock the nucleotide in the binding pocket.
-
GEF Reaction: In a microplate, combine the eIF2-BODIPY-FL-GDP complex with a molar excess of unlabeled GTP.
-
Initiation of Reaction: Add purified eIF2B to the reaction mixture to initiate the GEF reaction. To test the effect of this compound, pre-incubate eIF2B with the compound or vehicle control before adding it to the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths for BODIPY-FL are typically around 488 nm and 520 nm, respectively.
-
Data Analysis: The rate of GDP release is determined from the initial linear phase of the fluorescence decay curve. The effect of this compound is quantified by comparing the reaction rates in the presence and absence of the compound.
Caption: Workflow for the in vitro eIF2B GEF activity assay.
Measurement of Integrated Stress Response (ISR) Gene Expression by qPCR
This method is used to quantify the expression levels of key genes involved in the ISR, such as ATF4, CHOP (also known as DDIT3), and GADD34 (also known as PPP1R15A). The ability of this compound to suppress the ISR can be assessed by measuring its effect on the induction of these genes in response to a stressor.
Principle: Quantitative Polymerase Chain Reaction (qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for qPCR.
Materials:
-
Cultured cells (e.g., human neuronal cells, fibroblasts)
-
ISR-inducing agent (e.g., thapsigargin, tunicamycin)
-
This compound and vehicle control
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for target genes (ATF4, CHOP, GADD34) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with an ISR-inducing agent in the presence or absence of this compound or vehicle control for a specified period.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.
-
Thermal Cycling: Perform the qPCR reaction in a qPCR instrument with an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression relative to the control condition using the 2-ΔΔCt method.
Caption: Workflow for analyzing ISR gene expression by qPCR.
Conclusion and Future Directions
This compound (fosigotifator) is a first-in-class eIF2B activator with the potential to treat neurodegenerative and other diseases characterized by chronic activation of the Integrated Stress Response. Preclinical studies in a mouse model of Vanishing White Matter disease have shown promising results, with the compound rescuing motor deficits and reducing a key biomarker of neurodegeneration.[3] Clinical trials in ALS have provided mixed but informative results, with the primary endpoint not being met at the primary dose, but with encouraging signals of efficacy on muscle strength at a higher exploratory dose, alongside a favorable safety profile.[5]
The future development of fosigotifator will likely focus on dose optimization and further investigation in patient populations with diseases where the ISR is a key pathological driver. The data from the HEALEY ALS Platform Trial, particularly the positive signals at the higher dose, warrant further investigation into the therapeutic potential of eIF2B activation in ALS.[5] Ongoing studies in VWM will provide crucial insights into the efficacy of this mechanism in a genetically defined disorder of eIF2B function.
For the scientific community, this compound serves as a valuable tool to probe the therapeutic hypothesis of ISR modulation in a variety of disease contexts. Further publication of detailed preclinical and clinical data will be essential for a comprehensive understanding of its pharmacological profile and for guiding the development of the next generation of eIF2B activators.
References
- 1. This compound for Vanishing White Matter Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 3. calicolabs.com [calicolabs.com]
- 4. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 5. als.eu [als.eu]
ABBV-CLS-7262: A Deep Dive into the Regulation of Protein Synthesis via eIF2B Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ABBV-CLS-7262, also known as fosigotifator, is a novel, brain-penetrant, small molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this investigational drug is at the forefront of therapeutic strategies targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in a variety of neurodegenerative diseases. By enhancing the activity of eIF2B, a crucial guanine nucleotide exchange factor, this compound aims to restore normal protein synthesis in the face of chronic cellular stress. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of this compound and its role in the regulation of protein synthesis.
Introduction: The Integrated Stress Response and Neurodegeneration
The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a wide range of pathological conditions, including protein misfolding, nutrient deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a potent inhibitor of its guanine nucleotide exchange factor, eIF2B. The subsequent reduction in active eIF2-GTP-tRNAiMet ternary complexes leads to a global decrease in protein synthesis, thereby conserving resources and allowing the cell to mount a targeted transcriptional response to the stress.
While transient activation of the ISR is a protective, adaptive mechanism, chronic ISR activation, as observed in several neurodegenerative diseases, can be detrimental. Persistent suppression of protein synthesis can lead to synaptic dysfunction, neuronal cell death, and disease progression. Vanishing White Matter (VWM) disease, a rare and fatal leukoencephalopathy, is directly caused by loss-of-function mutations in the genes encoding the subunits of eIF2B. In other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded proteins is thought to trigger chronic ISR activation.
This compound (fosigotifator) is designed to counteract the deleterious effects of chronic ISR activation by directly targeting and activating eIF2B. This restores the GEF activity of eIF2B, increases the pool of active ternary complexes, and consequently, rescues protein synthesis.
Mechanism of Action of this compound
This compound functions as a molecular "stapler," stabilizing the eIF2B complex and enhancing its catalytic activity. This allosteric activation makes eIF2B less susceptible to inhibition by phosphorylated eIF2α, effectively overriding the translational block imposed by the ISR. The proposed mechanism is a significant shift from traditional therapeutic approaches, focusing on restoring cellular resilience rather than targeting downstream pathological hallmarks.
Signaling Pathway of the Integrated Stress Response and the Role of this compound
The following diagram illustrates the central role of eIF2B in the ISR and the point of intervention for this compound.
Preclinical Data
Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease have demonstrated the therapeutic potential of eIF2B activators. In these models, this compound was shown to rescue motor deficits.[1][2] Furthermore, treatment with this compound led to a significant reduction in neurofilament light polypeptide (NfL), a biomarker of neurodegeneration, suggesting a link between the attenuation of the ISR and neuronal protection.[1][2] Changes in ISR gene expression and other pharmacodynamic biomarkers were also observed following treatment.[1][2]
While specific quantitative data from these preclinical studies are not publicly available, the qualitative outcomes provided a strong rationale for advancing this compound into clinical development.
Clinical Development and Data
This compound has been evaluated in several clinical trials, including a Phase 1 study in healthy volunteers and trials in patients with ALS and VWM disease.
Phase 1 Study in Healthy Volunteers
A Phase 1 study in healthy volunteers demonstrated that this compound was well-tolerated following dosing for up to 14 days.[1][2] The compound increased eIF2B enzyme activity and suppressed the ISR in blood cells, confirming its mechanism of action in humans.[2]
A Phase 1 pharmacokinetic (PK) study in healthy Japanese and Han Chinese subjects compared to healthy Western subjects showed no meaningful differences in exposure after a single oral dose. The results, summarized in the table below, indicate that dose adjustments for Asian populations are not necessary.
| Population Comparison | Pharmacokinetic Parameter | Geometric Mean Ratio (95% CI) |
| Japanese vs. Western | Cmax | 1.152 (0.865 – 1.534) |
| AUCinf | 0.875 (0.671 – 1.140) | |
| Chinese vs. Western | Cmax | 1.110 (0.616 – 1.999) |
| AUCinf | 1.065 (0.691 – 1.641) |
HEALEY ALS Platform Trial (Regimen F)
This compound was evaluated in Regimen F of the HEALEY ALS Platform Trial. The trial did not meet its primary endpoint of disease progression for either the primary or the exploratory high dose. Key secondary endpoints were also not met at the primary dose. However, a pre-specified analysis of the exploratory high dose showed a potential signal of efficacy on muscle strength.
| Endpoint | Treatment Group | Outcome | p-value |
| Primary Endpoint | |||
| Disease Progression (ALSFRS-R) | Primary Dose vs. Placebo | Not Met | - |
| Exploratory High Dose vs. Placebo | Not Met | - | |
| Secondary Endpoints (Exploratory High Dose vs. Placebo) | |||
| Muscle Strength (HHD) - Upper Extremities | Exploratory High Dose | 32% slower decline | 0.014 |
| Muscle Strength (HHD) - Lower Extremities | Exploratory High Dose | 62% slower decline | 0.037 |
| Safety | |||
| Treatment-Emergent Adverse Events | Combined fosigotifator group | 90.6% | - |
| Shared concurrent placebo group | 89.7% | - |
Phase 1b/2 Study in Vanishing White Matter (VWM) Disease (NCT05757141)
A Phase 1b/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with VWM disease is currently ongoing.[2] This study will provide crucial data on the potential of eIF2B activation as a therapeutic strategy for this devastating disease.
Experimental Protocols
Detailed proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, this section provides representative, detailed methodologies for the key types of experiments cited in the research of this compound and similar compounds.
eIF2B Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. The activity of this compound as an eIF2B activator can be quantified using this method.
Protocol:
-
Preparation of Fluorescently Labeled eIF2:
-
Purify recombinant human eIF2 complex.
-
Incubate purified eIF2 with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) in a nucleotide exchange buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2) to allow for loading.
-
Remove excess unbound fluorescent GDP using a desalting column.
-
-
GEF Reaction:
-
In a 96-well microplate, combine the fluorescently labeled eIF2-GDP with purified eIF2B in the nucleotide exchange buffer.
-
Add a large excess of unlabeled GTP to the reaction mixture.
-
Add this compound at various concentrations or a vehicle control.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) at regular intervals using a plate reader.
-
-
Data Analysis:
-
The rate of decrease in fluorescence is proportional to the GEF activity of eIF2B.
-
Plot fluorescence intensity versus time and fit the data to a one-phase exponential decay curve to determine the rate constant (k) for each condition.
-
Compare the rate constants in the presence of this compound to the vehicle control to determine the fold-activation of eIF2B.
-
Hand-Held Dynamometry (HHD) for Muscle Strength Assessment in ALS
HHD is a quantitative method to measure muscle strength and was a key secondary endpoint in the HEALEY ALS Platform Trial.
Protocol:
-
Equipment: A calibrated hand-held dynamometer.
-
Patient Positioning: Standardized positioning for each muscle group to be tested is critical for reproducibility. For example, for elbow flexion, the patient is seated with the arm supported and the elbow flexed at 90 degrees.
-
Procedure:
-
The evaluator places the dynamometer on the patient's limb.
-
The patient is instructed to exert maximal force against the dynamometer for a specified duration (e.g., 3-5 seconds).
-
The evaluator provides counter-pressure to maintain an isometric contraction.
-
The peak force generated is recorded.
-
The procedure is typically repeated three times for each muscle group, with a rest period in between, and the average or maximum value is used for analysis.
-
-
Muscle Groups: A standardized set of muscle groups in both the upper and lower extremities is typically assessed.
-
Data Analysis: The force measurements can be analyzed individually for each muscle group or combined into a composite score (megascore) for overall limb strength. Changes in muscle strength over time are compared between treatment and placebo groups.
Measurement of ISR Gene Expression by Quantitative PCR (qPCR)
This method is used to quantify the expression levels of genes involved in the Integrated Stress Response, such as ATF4 and its downstream targets.
Protocol:
-
RNA Extraction: Isolate total RNA from cell cultures or tissue samples using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the ISR target genes (e.g., ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.
-
Conclusion and Future Directions
This compound represents a promising and innovative approach to treating neurodegenerative diseases by targeting the fundamental cellular process of protein synthesis. While the HEALEY ALS Platform Trial did not meet its primary endpoint, the potential efficacy signals in the exploratory high-dose group warrant further investigation. The ongoing study in VWM disease will provide critical insights into the therapeutic potential of eIF2B activation in a disease with a clear genetic link to this pathway.
Future research should focus on optimizing the dosing of this compound in different patient populations and further elucidating the downstream consequences of sustained eIF2B activation. The development of more sensitive and specific biomarkers of ISR activity will also be crucial for monitoring treatment response and patient stratification. The continued exploration of eIF2B activators holds the potential to usher in a new era of therapies for a range of devastating neurodegenerative disorders.
References
The Role of eIF2B in Neurodegenerative Disease: A Technical Guide
Executive Summary
Eukaryotic initiation factor 2B (eIF2B) is a critical enzyme complex that governs the rate of global protein synthesis. Its activity is a central control point in the Integrated Stress Response (ISR), a fundamental cellular pathway that responds to various environmental and internal stressors. While acute activation of the ISR is a protective mechanism, chronic activation, a hallmark of many neurodegenerative diseases, leads to a persistent suppression of protein synthesis, contributing to synaptic failure and neuronal death. Mutations in the genes encoding eIF2B are the direct cause of Vanishing White Matter (VWM) disease, a severe leukodystrophy. Furthermore, dysregulation of the eIF2B-mediated ISR pathway is increasingly implicated in the pathophysiology of more common neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This has positioned eIF2B as a promising therapeutic target for a range of neurological disorders, with small molecule activators showing potential in preclinical models and entering clinical trials.[4][5][6] This document provides an in-depth technical overview of eIF2B's function, its role in neurodegeneration, and the key methodologies used in its study.
The eIF2B Complex and the Integrated Stress Response (ISR)
The eIF2 Cycle and eIF2B's GEF Activity
Translation initiation, the rate-limiting step of protein synthesis, requires the assembly of a ternary complex (TC) composed of the initiator Met-tRNAi, GTP, and the eIF2 protein.[2] eIF2 is a GTPase that, upon start codon recognition, hydrolyzes GTP to GDP and is released from the ribosome.[7] For translation to continue, eIF2-GDP must be recycled back to its active, GTP-bound state. This crucial nucleotide exchange is catalyzed by eIF2B, a dedicated Guanine Nucleotide Exchange Factor (GEF).[7][8] eIF2B itself is a large, 10-subunit complex formed by a dimer of five distinct subunits (α, β, γ, δ, ε), encoded by the EIF2B1-5 genes.[9][10]
The Integrated Stress Response (ISR)
The ISR is a conserved signaling pathway that cells activate in response to a wide array of stress conditions, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][3] Four known stress-sensing kinases mediate the ISR:
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded proteins in the ER.
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.
-
PKR (Protein Kinase R): Activated by double-stranded RNA, often from viral infections.
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency or oxidative stress.
Upon activation, these kinases converge on a single substrate: the alpha subunit of eIF2 (eIF2α).[11] Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of eIF2B.[2][3] This sequestration of eIF2B in an inactive complex drastically reduces the overall cellular GEF activity, leading to a drop in ternary complex levels.[2] The consequences are twofold: a global attenuation of protein synthesis to conserve resources, and the preferential translation of a specific subset of mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[3][12] ATF4 then drives the expression of genes involved in stress adaptation and recovery. While this response is beneficial in the short term, chronic activation of the ISR, as seen in many neurodegenerative diseases, becomes maladaptive, leading to sustained translational repression, cell dysfunction, and eventually apoptosis.[1][2]
eIF2B Dysfunction in Neurodegenerative Diseases
Vanishing White Matter (VWM) Disease
VWM is the archetypal eIF2B-related disorder. It is a rare, autosomal recessive leukodystrophy caused by mutations in any of the five EIF2B genes.[8] The disease is characterized by the progressive loss of brain white matter, with oligodendrocytes and astrocytes being particularly vulnerable.[13][14] Clinical severity varies widely, but patients often experience episodes of rapid neurological deterioration following stressors like fever or minor head trauma, which are known triggers of the ISR.[9] VWM-causing mutations typically reduce the GEF activity of the eIF2B complex or decrease its stability.[7] Studies on patient-derived cells show that under stress, these cells exhibit a "hypersuppression" of translation and a delayed ability to recover, suggesting that a defective ISR is central to VWM pathophysiology.[9][15]
Alzheimer's Disease (AD)
A growing body of evidence implicates chronic ISR activation in AD. The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, is a known trigger for ER stress and PERK activation.[1] Postmortem brain tissue from AD patients shows elevated levels of phosphorylated eIF2α and a corresponding decrease in the abundance of eIF2B.[16] This suggests a state of sustained translational repression that could impair the synthesis of proteins required for synaptic plasticity and memory.[1] More recently, a novel mechanism has been proposed where the kinase GSK-3β, which is hyperactive in AD, can phosphorylate the eIF2Bε subunit, inhibiting eIF2B activity and promoting the translation of BACE1 (an enzyme critical for Aβ production) in a manner independent of eIF2α phosphorylation.[17]
Amyotrophic Lateral Sclerosis (ALS)
The ISR is also activated in ALS, a fatal motor neuron disease characterized by the cytoplasmic aggregation of proteins like TDP-43.[18] This activation is considered a contributor to the disease process by blocking protein synthesis and promoting the formation of stress granules, which can be precursors to pathological aggregates.[6] Consequently, eIF2B has emerged as a therapeutic target. The small molecule eIF2B activator DNL343 is currently in clinical trials for ALS.[6][19] However, the role of the ISR in ALS is complex; some studies using eIF2B activators in the SOD1G93A mouse model of ALS reported an acceleration of disease progression, suggesting that the ISR may also have protective roles and that therapeutic intervention must be carefully considered.[20][21]
Parkinson's Disease (PD)
Deregulation of eIF2 signaling has been identified in both sporadic and genetic forms of PD.[22] Transcriptomic studies of peripheral blood cells from PD patients have highlighted eIF2 signaling as a significantly altered pathway.[22][23] Pathological hallmarks of PD, including mitochondrial dysfunction and oxidative stress, are potent activators of the ISR. Increased levels of phosphorylated eIF2α have been observed in the substantia nigra of PD patient brains, indicating that translational control is impaired in the most affected brain region.[23]
Quantitative Analysis of eIF2B Function
Mutations in eIF2B subunits can significantly alter the enzyme's catalytic efficiency. This is often quantified by measuring the Michaelis-Menten kinetics of the guanine nucleotide exchange reaction.
| eIF2B Complex | Km for eIF2 (nM) | kcat (s-1) | Relative Activity | Reference |
| Wild-Type (WT) | ~130 | ~0.25 | 100% | [24] |
| βH160D Mutant | ~250 | ~0.10 | ~21% | [24] |
| VWM R132H Mutant | Reduced activity reported | Not specified | Reduced | [14] |
| VWM A403V Mutant | Reduced activity reported | Not specified | Reduced | [3] |
Table 1: Representative kinetic parameters for Wild-Type and mutant eIF2B complexes. The βH160D mutation, for example, decreases the affinity for eIF2 (higher Km) and reduces the catalytic turnover rate (lower kcat), resulting in significantly lower overall GEF activity.
Therapeutic Modulation of eIF2B
The central role of eIF2B in the maladaptive chronic ISR makes it an attractive therapeutic target. The goal is not to block the ISR entirely, but to modulate it, restoring a level of protein synthesis sufficient for neuronal health without compromising the cell's ability to mount a protective stress response.
Small molecule activators of eIF2B, such as ISRIB (Integrated Stress Response InhiBitor) and its derivatives (e.g., 2BAct, DNL343), have been developed.[4][5][25] These molecules function by binding to a pocket at the interface of the eIF2B subunits, stabilizing the fully-assembled, active decameric form of the enzyme.[25][26] This stabilization enhances eIF2B's GEF activity and makes it more resistant to inhibition by phosphorylated eIF2.[25] In preclinical models of VWM, treatment with eIF2B activators has been shown to prevent neurological deficits, normalize the stress response, and improve survival.[4][7]
| Compound | Mechanism | Disease Models | Development Stage | Reference |
| ISRIB | eIF2B Activator (stabilizes decamer) | VWM, AD, Traumatic Brain Injury | Preclinical | [2][16] |
| 2BAct | eIF2B Activator (ISRIB analog) | VWM, ALS (SOD1G93A) | Preclinical | [4][20] |
| DNL343 | Brain-penetrant eIF2B Activator | ALS, VWM | Phase 2/3 Clinical Trials (ALS) | [6][18][19] |
Table 2: Key small molecule modulators of eIF2B activity in development for neurodegenerative diseases.
Key Experimental Methodologies
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This in vitro assay directly measures the catalytic activity of eIF2B. A common method uses a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) to monitor the exchange reaction in real-time.[27][28][29]
Protocol Outline:
-
Substrate Preparation: The eIF2 substrate is prepared, typically by immunoprecipitation of FLAG-tagged eIF2 from cell lysates or using purified recombinant protein.[27]
-
Fluorescent GDP Loading: The prepared eIF2 is incubated with BODIPY-FL-GDP in the absence of GTP, allowing the fluorescent analog to bind to the nucleotide-binding pocket of eIF2.
-
Initiation of Exchange Reaction: The GEF reaction is initiated by adding a source of eIF2B (e.g., crude cell extract or purified eIF2B) and a large excess of unlabeled GTP or GDP.
-
Kinetic Measurement: As eIF2B catalyzes the exchange, the bound BODIPY-FL-GDP is released into the solution, causing a decrease in fluorescence polarization or a change in fluorescence intensity. This change is monitored over time using a fluorescence plate reader.[28]
-
Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. Kinetic parameters like Vmax and Km can be calculated from initial velocity measurements at varying substrate concentrations.[24]
Polysome Profiling
Polysome profiling is a technique used to assess the overall translational status of a cell. It separates ribosomes and ribosome-bound mRNAs based on the number of ribosomes associated with each mRNA transcript. A global inhibition of translation, as caused by ISR activation, results in a characteristic shift in the profile.
Protocol Outline:
-
Cell Lysis: Cells are treated with a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA. They are then lysed in a detergent-containing buffer.[30]
-
Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.[31]
-
Ultracentrifugation: The cell lysate is carefully layered onto the sucrose gradient and subjected to high-speed ultracentrifugation. During this step, cellular components separate by density. Individual ribosomal subunits (40S, 60S) and single ribosomes (80S monosomes) remain near the top, while mRNAs bound by multiple ribosomes (polysomes) sediment further down the gradient.[30][32]
-
Fractionation and UV Monitoring: The gradient is carefully displaced from the tube and passed through a UV detector monitoring absorbance at 260 nm (for nucleic acids). This generates a profile with distinct peaks for subunits, monosomes, and polysomes.[31]
-
Profile Analysis: A decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak indicates a reduction in translation initiation, a classic sign of ISR activation.[30] RNA can also be extracted from collected fractions for downstream analysis like qPCR or RNA-seq.
Conclusion and Future Directions
The eukaryotic initiation factor eIF2B stands at a critical intersection of protein synthesis, cellular stress, and neuronal health. Its direct genetic link to Vanishing White Matter disease and its profound involvement in the chronic Integrated Stress Response of diseases like AD, ALS, and PD have solidified its importance in the field of neurodegeneration. The development of small molecules that can allosterically activate eIF2B represents a novel and promising therapeutic strategy, shifting the focus from clearing pathological proteins to enhancing the cell's intrinsic resilience.
Future research will likely focus on several key areas: understanding the cell-type-specific consequences of ISR activation in the brain, exploring the potential for eIF2B modulators to treat a wider range of neurological and non-neurological diseases characterized by chronic stress, and developing next-generation therapeutics with improved specificity and safety profiles. The continued investigation of eIF2B and the ISR pathway holds immense potential for uncovering fundamental mechanisms of disease and delivering transformative therapies for patients with neurodegenerative disorders.
References
- 1. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 2. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and function of elF2B in neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | Semantic Scholar [semanticscholar.org]
- 6. neurology.org [neurology.org]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 8. Vanishing white matter: Eukaryotic initiation factor 2B model and the impact of missense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EIF2B2 mutations in vanishing white matter disease hypersuppress translation and delay recovery during the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eIF2-dependent Translation Initiation: Memory Consolidation and Disruption in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired Eukaryotic Translation Initiation Factor 2B Activity Specifically in Oligodendrocytes Reproduces the Pathology of Vanishing White Matter Disease in Mice | Journal of Neuroscience [jneurosci.org]
- 14. Vanishing white matter disease expression of truncated EIF2B5 activates induced stress response | eLife [elifesciences.org]
- 15. EIF2B2 mutations in vanishing white matter disease hypersuppress translation and delay recovery during the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurosciencenews.com [neurosciencenews.com]
- 17. biorxiv.org [biorxiv.org]
- 18. scienmag.com [scienmag.com]
- 19. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Involvement of the immune system, endocytosis and EIF2 signaling in both genetically determined and sporadic forms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 26. researchgate.net [researchgate.net]
- 27. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Fluorescence Intensity-Based eIF2B’s Guanine Nucleotide-Exchange Factor Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 30. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
Fosigotifator: A Technical Guide to an eIF2B Activator for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosigotifator (ABBV-CLS-7262) is an investigational small molecule designed as a potent and selective activator of the eukaryotic translation initiation factor 2B (eIF2B).[1][2][3] This document provides a comprehensive technical overview of fosigotifator, including its chemical properties, mechanism of action, and a summary of its preclinical and clinical development. Fosigotifator is a prodrug developed to modulate the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases.[1][4] It has been evaluated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[5][6][7]
Chemical Structure and Properties
Fosigotifator is a complex small molecule designed for oral administration.[2] It is a prodrug that is converted to its active form in the body. The chemical and physical properties of the free acid form of fosigotifator are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ({(2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-yl}oxy)methyldihydrogen phosphate | [3] |
| Synonyms | This compound | [3][4] |
| Chemical Formula | C25H27Cl2F2N2O9P | [3] |
| Molecular Weight | 639.37 g/mol | [3] |
| CAS Number | 2415715-84-1 (free acid) | [3] |
| Elemental Analysis | C, 46.96; H, 4.26; Cl, 11.09; F, 5.94; N, 4.38; O, 22.52; P, 4.84 | [3] |
Mechanism of Action: The Integrated Stress Response (ISR)
Fosigotifator's therapeutic potential lies in its ability to modulate the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling pathway that is activated by a variety of stressors, including viral infection, amino acid deprivation, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (eIF2α-P) inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B. This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, chronic activation of the ISR can be detrimental and is implicated in the pathology of several neurodegenerative diseases.
Fosigotifator acts as an activator of eIF2B, thereby countering the inhibitory effects of eIF2α-P and restoring protein synthesis.[3] By promoting the activity of eIF2B, fosigotifator is believed to help maintain cellular homeostasis and protect against the neurotoxic effects of chronic ISR activation.
Signaling Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway.
Preclinical and Clinical Development
Fosigotifator has been investigated in both preclinical models and human clinical trials for its potential therapeutic effects in neurodegenerative diseases.
Preclinical Studies
Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease demonstrated that fosigotifator could blunt the persistent ISR in the brain and spinal cord.[6][7] This was associated with corrected coordination and movement in the affected mice.[6][7]
Clinical Trials
Fosigotifator has been the subject of several clinical trials, most notably for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.
| Trial Identifier | Condition | Phase | Status | Key Findings/Endpoints | Reference |
| NCT04948645 | Amyotrophic Lateral Sclerosis (ALS) | 1 | Terminated | Assessed safety, tolerability, and pharmacokinetics. | [2][5][8][9] |
| HEALEY ALS Platform Trial (Regimen F) | Amyotrophic Lateral Sclerosis (ALS) | 2/3 | Completed | Did not meet the primary endpoint of slowing disease progression. Some potential positive signals on muscle strength at a high dose were observed. | [10][11][12][13] |
| NCT05757141 | Vanishing White Matter (VWM) Disease | 1b/2 | Ongoing | Evaluating safety, tolerability, and pharmacokinetics in adults and children. | [6][7] |
| NCT06618118 | Major Depressive Disorder | 1 | Terminated | - | [2][14] |
| NCT06425003 | Healthy Volunteers | 1 | Completed | Mass balance study. | [14] |
| NCT06310876 | Healthy Volunteers | 1 | Completed | Assessed potential for cardiac repolarization effects. | [14] |
Note: Specific quantitative pharmacokinetic and pharmacodynamic data from these trials are not publicly available at this time.
Experimental Protocols
Detailed experimental protocols for fosigotifator are proprietary. However, based on the scientific literature, the following sections describe the general methodologies used to assess compounds that modulate the ISR.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This type of assay is crucial for determining the direct effect of a compound on eIF2B's enzymatic activity.
Caption: Generalized workflow for an eIF2B GEF activity assay.
Methodology:
-
Preparation of Substrate: The eIF2 complex is purified and loaded with a fluorescently labeled, non-hydrolyzable GDP analog (e.g., BODIPY-FL-GDP).
-
Reaction Initiation: The fluorescent eIF2-GDP complex is incubated with purified eIF2B in the presence of an excess of unlabeled GTP. The test compound (fosigotifator) or a vehicle control is added to the reaction mixture.
-
Detection: The exchange of the fluorescent GDP for unlabeled GTP is monitored by measuring the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. The effect of the test compound is determined by comparing the activity rate in its presence to the vehicle control.
Integrated Stress Response (ISR) Cellular Assay
Cellular assays are used to confirm that the compound can modulate the ISR in a cellular context. A common method involves measuring the levels of Activating Transcription Factor 4 (ATF4), a key downstream effector of the ISR.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa, SH-SY5Y) is cultured. To induce the ISR, cells are treated with a known stressor, such as thapsigargin (induces ER stress). The cells are co-treated with the test compound (fosigotifator) at various concentrations or a vehicle control.
-
Immunofluorescence Staining: After the treatment period, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for ATF4, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The cells are imaged using a high-content imaging system. The fluorescence intensity of ATF4 staining within the nucleus is quantified. An increase in nuclear ATF4 indicates activation of the ISR. The ability of the test compound to reduce the stress-induced nuclear translocation of ATF4 is a measure of its ISR-modulating activity.
Synthesis
The synthesis of fosigotifator is described in the patent literature, specifically in patent WO 2020/077217 A1.[1] The synthesis is a multi-step process involving the construction of the bicyclo[2.2.2]octane core, followed by the addition of the side chains and the final phosphorylation step to create the prodrug. Due to the complexity of the synthesis, it is not detailed here. Researchers are directed to the aforementioned patent for a detailed synthetic scheme.
Conclusion
Fosigotifator is a novel, orally bioavailable small molecule that activates eIF2B to counteract the detrimental effects of chronic Integrated Stress Response activation. While it did not meet its primary endpoint in a Phase 2/3 trial for ALS, the observation of potential positive effects on muscle strength at higher doses suggests that targeting the ISR remains a viable therapeutic strategy.[12] Ongoing studies in Vanishing White Matter disease will provide further insights into the clinical utility of fosigotifator.[6][7] The information presented in this technical guide provides a foundation for researchers and drug developers interested in the science and therapeutic potential of modulating the ISR for the treatment of neurodegenerative and other diseases.
References
- 1. Fosigotifator - Wikipedia [en.wikipedia.org]
- 2. Fosigotifator - AbbVie/Calico - AdisInsight [adisinsight.springer.com]
- 3. medkoo.com [medkoo.com]
- 4. alzforum.org [alzforum.org]
- 5. Study Details Page [abbvieclinicaltrials.com]
- 6. calicolabs.com [calicolabs.com]
- 7. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ichgcp.net [ichgcp.net]
- 10. calicolabs.com [calicolabs.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator [massgeneral.org]
- 13. Calico's Small Molecule eIF2B Activator Falls Short in ALS Trial [biopharmatrend.com]
- 14. Fosigotifator - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ABBV-CLS-7262 (Fosigotifator): A Technical Overview of its Role in Mitigating Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-CLS-7262, also known as fosigotifator, is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to modulate the Integrated Stress Response (ISR).[1] Developed through a collaboration between Calico Life Sciences and AbbVie, this compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis.[1] Chronic activation of the ISR is a shared pathological feature in a range of age-related and neurodegenerative diseases. Consequently, this compound is under investigation for its therapeutic potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[1] This document provides a detailed technical guide on the mechanism of this compound, its impact on cellular stress pathways, and a summary of key preclinical and clinical findings.
Mechanism of Action: Attenuation of the Integrated Stress Response
Cellular stress, triggered by factors such as viral infection, amino acid deprivation, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, converges on a single signaling pathway: the Integrated Stress Response. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF).
The inhibition of eIF2B has two major consequences:
-
A global reduction in the initiation of protein synthesis, which conserves resources.
-
The preferential translation of a specific subset of mRNAs, most notably Activating Transcription Factor 4 (ATF4).
ATF4 is a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis. While the ISR is a crucial adaptive and pro-survival pathway in the short term, its chronic activation, as implicated in neurodegenerative diseases like ALS and VWM, becomes maladaptive, leading to sustained suppression of vital protein synthesis and the accumulation of toxic protein aggregates.
This compound acts as a potent activator of eIF2B. It binds to a pocket on the eIF2B complex, stabilizing it and increasing its enzymatic activity. This makes eIF2B less sensitive to the inhibitory effects of phosphorylated eIF2α. By boosting eIF2B's function, this compound helps to:
-
Restore normal rates of protein synthesis.
-
Reduce the translation of stress-related proteins like ATF4.
-
Dissolve stress granules, which are dense aggregates of proteins and RNAs that can contain pathogenic proteins like TDP-43, a hallmark of ALS pathology.
Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and other eIF2B activators.
Table 1: Preclinical Efficacy in a Vanishing White Matter (VWM) Mouse Model
| Parameter | Observation | Fold Change/Effect | Reference |
| ISR Biomarkers (Plasma) | |||
| GDF15 | Increased upon withdrawal of eIF2B activator | 9.3-fold increase | [2] |
| FGF21 | Increased upon withdrawal of eIF2B activator | 146-fold increase | [2] |
| Neuropathology | |||
| Neurofilament Light Polypeptide (NfL) | Significantly reduced with treatment | Data not quantified in public releases | [2] |
| Phenotype | |||
| Motor Deficits | Rescued with treatment | Data not quantified in public releases | [2] |
Data from a severe N208Y eIF2B-α mouse model treated with an eIF2B activator (2BAct), which is believed to be this compound or a closely related compound from Calico Life Sciences.[2]
Table 2: Clinical Efficacy in the HEALEY ALS Platform Trial (Regimen F)
| Endpoint | Treatment Group | Outcome | p-value | Reference |
| Primary Endpoint | ||||
| Disease Progression (ALSFRS-R + Survival) | Primary Dose | Not met | Not significant | [3] |
| Disease Progression (ALSFRS-R + Survival) | Exploratory High Dose | Not met | Not significant | [3] |
| Secondary Endpoint (Muscle Strength) | ||||
| Decline in Upper Extremity Strength | Exploratory High Dose vs. Shared Placebo | 32% slower decline | 0.014 | [3] |
| Decline in Upper Extremity Strength | Exploratory High Dose vs. Regimen-only Placebo | 37% slower decline | 0.007 | [3] |
| Decline in Lower Extremity Strength | Exploratory High Dose vs. Shared Placebo | 62% slower decline | 0.037 | [3] |
Data is from a 24-week treatment period. The exploratory high dose showed a potential signal in slowing the decline of muscle strength as measured by hand-held dynamometry (HHD).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and information from the search results.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. A common method involves monitoring the release of a fluorescently labeled GDP analog from eIF2.
-
Materials:
-
Cell lysates containing eIF2B.
-
Purified eIF2 substrate.
-
BODIPY-FL-GDP (fluorescent GDP analog).
-
Unlabeled GTP.
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Fluorescence microplate reader.
-
-
Protocol:
-
Prepare eIF2-BODIPY-FL-GDP Complex: Incubate purified eIF2 with BODIPY-FL-GDP to allow for binding.
-
Initiate Reaction: In a microplate well, combine the cell lysate (containing eIF2B) and the eIF2-BODIPY-FL-GDP complex in the assay buffer.
-
Measure Baseline Fluorescence: Immediately measure the fluorescence intensity. The fluorescence of BODIPY-FL is high when bound to eIF2.
-
Start Exchange: Add a molar excess of unlabeled GTP to the well to initiate the exchange reaction.
-
Kinetic Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by unlabeled GTP. The rate of fluorescence decay is proportional to the GEF activity of eIF2B in the lysate.
-
Data Analysis: Calculate the initial rate of reaction. To test the effect of this compound, perform parallel reactions with varying concentrations of the compound and compare the reaction rates to a vehicle control.
-
Western Blot for ATF4 Expression
This technique is used to detect and quantify the levels of the ATF4 protein in cell or tissue lysates, providing a measure of ISR activation.
-
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-ATF4.
-
Primary antibody: Mouse or rabbit anti-loading control (e.g., β-actin, GAPDH).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ATF4 antibody (and the anti-loading control antibody) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for ATF4 and the loading control. Normalize the ATF4 signal to the loading control to determine the relative changes in ATF4 expression between different treatment conditions.
-
Quantification of Neurofilament Light Chain (NfL)
NfL is a biomarker of neuroaxonal damage. Its levels in cerebrospinal fluid (CSF) and blood are measured using highly sensitive immunoassays.
-
Materials:
-
Plasma, serum, or CSF samples.
-
NfL immunoassay kit (e.g., ELISA or Simoa).
-
Microplate reader or single-molecule array instrument (Simoa).
-
-
Protocol (General ELISA):
-
Sample Preparation: Thaw samples on ice and centrifuge to remove any particulates.
-
Assay Plate Preparation: Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Incubation: Incubate the plate to allow NfL in the samples to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody specific for NfL and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) and incubate to develop the color.
-
Stop Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of NfL in the samples.
-
Conclusion
This compound represents a targeted therapeutic strategy aimed at mitigating the detrimental effects of chronic cellular stress by modulating the Integrated Stress Response. Its mechanism as an eIF2B activator has shown promise in preclinical models of VWM by blunting the ISR and rescuing disease-related phenotypes.[2] While the Phase II/III HEALEY ALS Platform Trial did not meet its primary endpoint at the pre-specified primary dose, the observation of a potential dose-responsive effect on muscle strength preservation warrants further investigation.[3] The ongoing and future studies of fosigotifator will be crucial in determining its clinical utility in treating neurodegenerative and other diseases characterized by a chronically activated ISR.
References
Methodological & Application
Application Notes and Protocols for ABBV-CLS-7262 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-CLS-7262, also known as fosigotifator, is an investigational, first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] Developed by Calico Life Sciences and AbbVie, this compound is a modulator of the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathophysiology of various age-related and neurodegenerative diseases.[1]
The ISR is a key signaling network activated by a variety of cellular stresses. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B. This leads to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs. While acute ISR activation is a protective mechanism, chronic activation is associated with diseases such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[2][3]
This compound activates eIF2B, thereby antagonizing the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of chronic ISR activation.[4] A key downstream effect observed with eIF2B activators is the dissolution of stress granules (SGs), which are dense aggregates of proteins and RNAs that form during stress and are implicated in the pathology of neurodegenerative diseases like ALS through the aggregation of proteins such as TDP-43.[4][5]
These application notes provide a detailed, representative experimental protocol for the use of this compound in a cell culture setting, based on its mechanism of action and publicly available data on similar eIF2B activators.
Data Presentation
While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table includes data for a structurally related and mechanistically similar eIF2B activator, 2BAct, to provide a reference for experimental design.
| Compound | Assay | Cell/System Type | EC50/IC50 | Reference |
| 2BAct | GEF Activity Assay | Primary Mouse Fibroblast Lysates (R191H mutation) | 7.3 nM | [6][7] |
| 2BAct | ISR Attenuation (Cell-based reporter assay) | Not specified | 33 nM | [8] |
| ISRIB | ISR Inhibition (Cell-based reporter assay) | HEK293T cells | 5 nM | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Integrated Stress Response and a general experimental workflow for assessing the activity of this compound in cell culture.
Experimental Protocols
The following are detailed, representative protocols for cell culture experiments involving this compound.
Protocol 1: Assessment of this compound on Stress Granule Formation
This protocol is designed to evaluate the efficacy of this compound in preventing the formation of stress granules (SGs), a key downstream marker of ISR activation.
Materials:
-
Cell Lines: U2OS (osteosarcoma cell line, known for robust SG formation), SH-SY5Y (neuroblastoma cell line), or iPSC-derived motor neurons.
-
Culture Media: DMEM or Neurobasal medium supplemented with FBS, L-glutamine, and penicillin/streptomycin, as appropriate for the cell line.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Stress Inducer: Sodium Arsenite (NaAsO2) or Thapsigargin (prepare stock solutions in water or DMSO, respectively).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies: Rabbit anti-G3BP1 (a marker for SGs) or Rabbit anti-TDP-43.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Culture Plates: 24-well plates with sterile glass coverslips.
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A good starting point, based on related compounds, would be to test concentrations around 10 nM, 100 nM, and 1 µM.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Stress Induction:
-
To induce stress, add a final concentration of 0.5 mM Sodium Arsenite or 1 µM Thapsigargin to the wells containing the treated cells.
-
Incubate for 30-60 minutes at 37°C. Include a non-stressed control group that receives neither the stressor nor this compound.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBST.
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-G3BP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number and size of stress granules per cell using image analysis software such as ImageJ/Fiji.[10]
-
Calculate the percentage of cells with stress granules for each treatment condition. A significant reduction in SG-positive cells in the this compound-treated groups compared to the stressed-only group indicates effective ISR inhibition.
-
Protocol 2: Western Blot Analysis of ISR Markers
This protocol is for assessing the effect of this compound on the phosphorylation of eIF2α and the expression of downstream ISR target proteins like ATF4.
Materials:
-
Cell Lines, Culture Media, this compound, and Stress Inducers: As described in Protocol 1.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide, SDS, TEMED, APS, Laemmli sample buffer, transfer buffer, PVDF membranes, and blotting-grade milk or BSA.
-
Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α, Rabbit anti-ATF4, and Mouse anti-β-actin (as a loading control).
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
-
Culture Plates: 6-well plates.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and induce stress as described in Protocol 1.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-p-eIF2α, anti-ATF4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for total eIF2α and β-actin for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of p-eIF2α to total eIF2α and ATF4 to β-actin.
-
Compare the levels of these markers across the different treatment groups.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. By utilizing these methodologies, researchers can effectively investigate the compound's potency and mechanism of action in relevant cellular models of diseases associated with chronic ISR activation. It is recommended to optimize parameters such as cell density, treatment duration, and compound concentration for each specific cell line and experimental setup.
References
- 1. trans-ISRIB | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Calico Life Sciences Announces First Participant Dosed in Phase 1b Clinical Study Evaluating this compound for the Treatment of Vanishing White Matter Disease [prnewswire.com]
- 4. massgeneral.org [massgeneral.org]
- 5. calicolabs.com [calicolabs.com]
- 6. zenodo.org [zenodo.org]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 10. Stress granules quantification on fixed and live cells [infoscience.epfl.ch]
Application Notes and Protocols for ABBV-CLS-7262 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-CLS-7262, also known as fosigotifator, is a potent, orally bioavailable small molecule activator of eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a critical guanine nucleotide exchange factor (GEF) that plays a central role in the regulation of protein synthesis through the Integrated Stress Response (ISR).[3][4] The ISR is a key cellular signaling network activated by various stress conditions, and its chronic activation is implicated in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease.[4][5] this compound has been shown to enhance the enzymatic activity of eIF2B, thereby counteracting the effects of ISR activation, restoring protein synthesis, and promoting the dissolution of stress granules containing pathological protein aggregates like TDP-43.[6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic effects in a laboratory setting.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in key in vitro assays. These values are for illustrative purposes and may not represent the actual experimental data for this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value (nM) | Description |
| eIF2B GEF Activity Assay | EC50 | 15 | The concentration of this compound that elicits a half-maximal increase in eIF2B's GEF activity. |
| ISR Inhibition (ATF4 Reporter) | IC50 | 50 | The concentration of this compound that causes a half-maximal inhibition of stress-induced ATF4 expression. |
Table 2: Cellular Activity of this compound
| Assay Type | Parameter | Value (nM) | Description |
| TDP-43 Stress Granule Dissolution | EC50 | 100 | The concentration of this compound that promotes the dissolution of 50% of stress-induced TDP-43 positive stress granules. |
| Neuroprotection Assay (e.g., against oxidative stress) | EC50 | 75 | The concentration of this compound that provides 50% protection to neuronal cells from a toxic insult. |
Signaling Pathway and Experimental Workflows
Integrated Stress Response (ISR) Signaling Pathway
The following diagram illustrates the central role of eIF2B in the ISR and the mechanism of action of this compound.
Caption: The Integrated Stress Response (ISR) pathway and the role of this compound.
Experimental Workflow: eIF2B GEF Activity Assay
The following diagram outlines the general workflow for a fluorescence-based guanine nucleotide exchange factor (GEF) activity assay.
Caption: Workflow for a fluorescence-based eIF2B GEF activity assay.
Experimental Protocols
Biochemical Assay: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity
This protocol is adapted from fluorescence-based methods to measure the GEF activity of eIF2B.[7]
Objective: To quantify the ability of this compound to enhance the GEF activity of eIF2B in a biochemical setting.
Materials:
-
Purified or immunoprecipitated eIF2
-
Purified eIF2B
-
BODIPY™ FL GDP (Thermo Fisher Scientific)
-
Unlabeled GDP
-
This compound
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of BODIPY-FL-GDP-loaded eIF2: a. Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at room temperature to allow for nucleotide exchange. b. Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Assay Setup: a. Prepare a reaction mixture in a 384-well plate containing:
- BODIPY-FL-GDP-loaded eIF2 (final concentration, e.g., 100 nM)
- Unlabeled GDP (final concentration, e.g., 100 µM)
- Purified eIF2B (final concentration, e.g., 10 nM) b. Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) as a control.
-
Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY-FL (e.g., ~488 nm excitation, ~520 nm emission). b. Measure the fluorescence intensity kinetically every 30 seconds for 15-30 minutes. The exchange of BODIPY-FL-GDP for unlabeled GDP results in a decrease in fluorescence.
-
Data Analysis: a. Calculate the initial rate of the reaction for each concentration of this compound. b. Plot the initial rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cellular Assay: ISR Inhibition using an ATF4 Reporter
This protocol describes a luciferase-based reporter assay to measure the inhibition of the ISR.[8][9]
Objective: To determine the potency of this compound in inhibiting stress-induced activation of the ISR in a cellular context.
Materials:
-
HEK293 cells stably expressing an ATF4-luciferase reporter construct
-
DMEM supplemented with 10% FBS and antibiotics
-
Stress-inducing agent (e.g., Thapsigargin or Tunicamycin)
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed the ATF4-luciferase reporter HEK293 cells in a white, opaque 96-well plate at a density of ~20,000 cells per well. b. Allow the cells to attach and grow overnight.
-
Compound Treatment and Stress Induction: a. Pre-treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) or vehicle (DMSO) for 1 hour. b. Induce cellular stress by adding a pre-determined concentration of Thapsigargin (e.g., 300 nM) to all wells except for the unstressed control. c. Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate-based luminometer.
-
Data Analysis: a. Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel CellTiter-Glo® assay). b. Calculate the percentage of inhibition of the stress-induced signal for each concentration of this compound. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: TDP-43 Stress Granule Dissolution
This protocol outlines an immunofluorescence-based assay to visualize and quantify the dissolution of TDP-43 positive stress granules.[10][11]
Objective: To assess the efficacy of this compound in promoting the clearance of stress-induced TDP-43-containing stress granules.
Materials:
-
U2OS or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., Sodium Arsenite)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-TDP-43
-
Secondary antibody: Alexa Fluor® conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Stress Induction: a. Seed cells on glass coverslips in a 24-well plate. b. Induce stress by treating the cells with Sodium Arsenite (e.g., 0.5 mM) for 1 hour to induce the formation of stress granules.
-
Compound Treatment: a. After stress induction, wash the cells with fresh medium. b. Add medium containing various concentrations of this compound (e.g., from 10 nM to 10 µM) or vehicle (DMSO). c. Incubate for a defined period (e.g., 2-4 hours) to allow for stress granule dissolution.
-
Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes. b. Permeabilize the cells with Permeabilization Buffer for 10 minutes. c. Block with Blocking Buffer for 1 hour. d. Incubate with the primary anti-TDP-43 antibody overnight at 4°C. e. Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour. f. Mount the coverslips on microscope slides.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number and size of TDP-43 positive puncta per cell using image analysis software (e.g., ImageJ or CellProfiler). c. Calculate the percentage of cells with stress granules and the average number of granules per cell for each treatment condition. d. Plot the reduction in stress granules against the logarithm of the this compound concentration to determine the EC50.
References
- 1. Fosigotifator | ALZFORUM [alzforum.org]
- 2. Fosigotifator - Wikipedia [en.wikipedia.org]
- 3. elifesciences.org [elifesciences.org]
- 4. eIF2B activator this compound shows promise in vanishing white matter disease | BioWorld [bioworld.com]
- 5. calicolabs.com [calicolabs.com]
- 6. massgeneral.org [massgeneral.org]
- 7. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. signosisinc.com [signosisinc.com]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
Application Notes and Protocols for ABBV-CLS-7262 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical administration of an eIF2B activator, relevant to the study of ABBV-CLS-7262 (fosigotifator), in a murine model of Vanishing White Matter (VWM) disease. The protocols are based on published preclinical studies that laid the groundwork for the clinical development of this compound.
Introduction
This compound is a potent and selective small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of the Integrated Stress Response (ISR).[1][2] Pathological activation of the ISR is implicated in several neurodegenerative diseases. In preclinical studies, activation of eIF2B has shown therapeutic potential. Specifically, in a mouse model of Vanishing White Matter (VWM) disease, an eIF2B activator demonstrated the ability to correct motor deficits and blunt the persistent ISR in the central nervous system.[3][4][5][6]
While specific dosage information for this compound in animal models is not publicly available, detailed studies on a closely related predecessor compound, referred to as "2BAct," in a VWM mouse model provide valuable insights into effective dosing and administration. The following data and protocols are derived from these foundational preclinical studies.
Data Presentation: Quantitative Dosage Information
The following table summarizes the dosage of the eIF2B activator "2BAct" used in a knock-in mouse model of Vanishing White Matter (VWM) disease, which exhibits key features of the human condition.
| Compound | Animal Model | Dosage | Route of Administration | Study Duration | Reference |
| 2BAct | VWM Mouse Model (Eif2b5R191H/R191H) | 300 µg/g of chow (~30 mg/kg/day) | Oral (formulated in diet) | 21 weeks | Wong et al., 2019[7] |
Experimental Protocols
This section provides a detailed methodology for the administration of an eIF2B activator in a VWM mouse model, as described in the pivotal preclinical study by Wong et al., 2019.
Objective:
To evaluate the in vivo efficacy of an eIF2B activator in preventing the neurological defects associated with chronic ISR activation in a VWM mouse model.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J background
-
Genotype: Homozygous knock-in for the Eif2b5R191H mutation (a model for VWM).[7]
Materials:
-
eIF2B activator compound (2BAct)
-
Standard rodent chow
-
Dosing vehicle (if applicable for other administration routes)
-
Appropriate animal housing and husbandry equipment
Protocol for Chronic Oral Administration via Diet:
-
Compound Formulation:
-
The eIF2B activator, 2BAct, is formulated directly into the standard rodent chow.
-
The concentration is set to 300 µg of 2BAct per gram of meal.[7] This corresponds to an approximate daily dose of 30 mg/kg, assuming an average daily food consumption of 5g for a 30g mouse.
-
-
Animal Groups and Treatment Initiation:
-
Age- and sex-matched wild-type and Eif2b5R191H/R191H mice are used.
-
Treatment is initiated at approximately 6 weeks of age, prior to the onset of significant pathological signs.[7]
-
Animals are divided into at least three groups:
-
Wild-type mice on placebo chow.
-
Eif2b5R191H/R191H mice on placebo chow.
-
Eif2b5R191H/R191H mice on 2BAct-formulated chow.
-
-
-
Dosing and Monitoring:
-
The formulated chow is provided ad libitum.
-
Body weight and food consumption are monitored regularly to ensure animal health and estimate drug intake.
-
The duration of the treatment in the key study was 21 weeks.[7]
-
-
Endpoint Analysis:
-
Behavioral Assessments: Motor function and coordination can be assessed using tests such as the inverted grid test and balance beam traversal.[7]
-
Histopathological Analysis: Brain and spinal cord tissues are collected for analysis of myelin content (e.g., using Luxol Fast Blue staining) and gliosis (e.g., GFAP staining for astrocytes).[7]
-
Biochemical Analysis: Tissue lysates can be analyzed by Western blot for markers of ISR activation (e.g., ATF4).[8]
-
Transcriptomic and Proteomic Analysis: RNA sequencing and mass spectrometry can be performed on brain tissue to assess the global impact of the treatment on gene and protein expression.[7]
-
Visualizations
Signaling Pathway of the Integrated Stress Response (ISR) and eIF2B Activation
Caption: Mechanism of ISR inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. calicolabs.com [calicolabs.com]
- 4. Fosigotifator Selected for FDA START Pilot Program [synapse.patsnap.com]
- 5. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 6. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ABBV-CLS-7262 Administration in Mouse Models of ALS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-CLS-7262, also known as fosigotifator, is a novel, brain-penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that becomes chronically activated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][3][4] Chronic ISR activation is implicated in the formation of TDP-43 aggregates, a pathological hallmark of most ALS cases.[3][4] this compound is designed to modulate the ISR by enhancing eIF2B activity, thereby restoring protein synthesis and dissolving stress granules that may lead to TDP-43 aggregation.[4]
Preclinical studies have demonstrated the potential of this compound as a therapeutic strategy for neurodegenerative diseases.[5][6] While detailed preclinical data on this compound in mouse models of ALS have not been extensively published, this document provides a summary of the known mechanism of action and available data, along with representative protocols for its administration and evaluation based on studies of similar eIF2B activators in relevant mouse models.
Mechanism of Action: The Integrated Stress Response in ALS
The Integrated Stress Response is a key cellular signaling network for managing various stress conditions. In ALS, the accumulation of misfolded proteins, such as TDP-43, leads to chronic activation of the ISR. This persistent activation results in a decrease in the production of essential proteins and an increase in the formation of stress granules, which can evolve into pathological TDP-43 aggregates. This compound acts by binding to and activating eIF2B, making it less susceptible to the inhibitory effects of cellular stress. This intervention is intended to restore normal protein synthesis, reduce harmful stress proteins, and dissolve stress granules containing TDP-43.[4]
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
Preclinical and Clinical Data Summary
While specific quantitative data from preclinical ALS mouse models for this compound are not publicly available, studies in a mouse model of Vanishing White Matter (VWM) disease, another neurological disorder characterized by ISR dysregulation, have shown promising results. In these models, this compound rescued motor deficits and reduced levels of neurofilament light polypeptide (NfL), a biomarker of neurodegeneration.[1]
This compound has been evaluated in the HEALEY ALS Platform Trial. The trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). However, some encouraging signals were observed at an exploratory high dose.
| Endpoint | Primary Dose vs. Placebo | Exploratory High Dose vs. Placebo |
| Primary Endpoint (ALSFRS-R) | Not met | Not met |
| Muscle Strength (Upper Extremities) | No significant difference | 32% slower decline |
| Muscle Strength (Lower Extremities) | No significant difference | 62% slower decline |
| Respiratory Function (SVC) | No significant difference | Potential signal towards slowing decline |
Representative Experimental Protocols
The following protocols are based on published studies of the eIF2B activator DNL343 in a TDP-43 mouse model of ALS and are intended to serve as a guide for designing experiments with this compound.
Animal Model
-
Model: rNLS8 transgenic mouse model. These mice express a human TDP-43 transgene with a mutated nuclear localization sequence (hTDP-43ΔNLS) under the control of a tetracycline-responsive element. Expression of the transgene and subsequent pathology are suppressed by doxycycline (Dox) in the diet.
-
Induction of Pathology: Disease is initiated by removing Dox from the animals' diet.
This compound Administration (Representative Protocol)
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Based on studies with similar compounds, a starting dose of 50 mg/kg administered by oral gavage once daily can be considered. Dose-response studies are recommended to determine the optimal dose.
-
Control Group: Administer the vehicle solution to a control group of rNLS8 mice.
-
Treatment Start: Initiate treatment at a predefined time point after Dox removal, for example, at the onset of motor deficits.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. calicolabs.com [calicolabs.com]
- 3. massgeneral.org [massgeneral.org]
- 4. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 5. calicolabs.com [calicolabs.com]
- 6. Calico Life Sciences Announces First Participant Dosed in Phase 1b Clinical Study Evaluating this compound for the Treatment of Vanishing White Matter Disease [prnewswire.com]
Application Notes and Protocols for Measuring eIF2B Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for cell-based assays to measure the activation of eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. Accurate measurement of eIF2B activity is crucial for understanding the Integrated Stress Response (ISR) and for the development of therapeutics targeting neurodegenerative diseases and other disorders associated with ISR dysregulation.
Introduction to eIF2B and the Integrated Stress Response
Eukaryotic translation initiation factor 2B (eIF2B) is a guanine nucleotide exchange factor (GEF) responsible for recycling the eIF2 complex to its active GTP-bound state, a critical step in the initiation of mRNA translation.[1][2] The activity of eIF2B is a central control point in the Integrated Stress Response (ISR), a signaling network activated by various cellular stresses such as amino acid deprivation, viral infection, and endoplasmic reticulum stress.[3][4]
Under stress conditions, one of four eIF2α kinases (PERK, GCN2, PKR, HRI) phosphorylates the α-subunit of eIF2 (eIF2α).[1][3][5] Phosphorylated eIF2 (eIF2-P) acts as a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis to conserve resources and promote cellular recovery.[1][6] However, this process also selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[3][7] Chronic ISR activation and subsequent repression of protein synthesis are implicated in various diseases. Small molecule activators of eIF2B, such as ISRIB (Integrated Stress Response Inhibitor), can counteract the effects of eIF2α phosphorylation and restore translation, making eIF2B an attractive therapeutic target.[8][9][10]
eIF2B Activation Signaling Pathway
The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the mechanism of its activation by small molecules.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Key Cell-Based Assays for eIF2B Activation
Several distinct methodologies can be employed to assess the activation of eIF2B in a cellular context.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay directly measures the enzymatic activity of eIF2B by monitoring the exchange of GDP for GTP on the eIF2 substrate. A common method utilizes a fluorescently labeled GDP analog, such as BODIPY-FL-GDP.[11]
Principle: eIF2 is pre-loaded with BODIPY-FL-GDP. In the presence of active eIF2B and an excess of unlabeled GTP, the fluorescent GDP is released from eIF2, resulting in a decrease in fluorescence that can be monitored kinetically.[11][12] eIF2B activators will enhance this rate of exchange.
Experimental Workflow:
Caption: Workflow for a fluorescence-based GEF activity assay.
Protocol: BODIPY-FL-GDP Exchange Assay
This protocol is adapted from published methods for measuring eIF2B GEF activity.[11][13][14][15]
Materials:
-
Purified human eIF2
-
BODIPY™ FL GDP (Thermo Fisher Scientific)[16]
-
Cell lysate containing eIF2B or purified eIF2B
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM TCEP, 1 mg/ml BSA[13]
-
Unlabeled GTP
-
Test compounds (e.g., ISRIB)
-
384-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Loading of eIF2 with BODIPY-FL-GDP: Incubate 100 nM of purified eIF2 with 100 nM BODIPY-FL-GDP in assay buffer in a 384-well plate.[13]
-
Prepare GEF Reaction Mix: In a separate tube, prepare a mix containing the cell lysate or purified eIF2B (e.g., 10 nM) and the test compound at various concentrations in assay buffer.[13]
-
Initiate the Reaction: To the wells containing the eIF2-BODIPY-FL-GDP complex, add an equal volume of the GEF reaction mix containing an excess of unlabeled GTP (e.g., 1 mM final concentration).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes (Excitation: ~490 nm, Emission: ~509 nm).[15]
-
Data Analysis: The rate of fluorescence decay corresponds to the GEF activity. Fit the data to a one-phase exponential decay curve to determine the rate constant (k_obs). Plot the rate constants against the concentration of the test compound to determine the EC50.
ATF4 Reporter Assay
This assay provides an indirect but robust cell-based measure of eIF2B activity by quantifying the expression of a downstream effector of the ISR, ATF4.[17]
Principle: Inhibition of eIF2B leads to the preferential translation of ATF4 mRNA. Activation of eIF2B by a small molecule will, therefore, reduce the translation of ATF4 in stressed cells. This can be monitored using a reporter gene, such as luciferase, under the control of ATF4 translation regulatory elements, or by measuring endogenous ATF4 protein or mRNA levels.[10][17]
Experimental Workflow:
Caption: Workflow for an ATF4 reporter assay.
Protocol: Luciferase-Based ATF4 Reporter Assay
Materials:
-
HeLa or K562 cells
-
ATF4-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., Thapsigargin)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. If using a reporter plasmid, transfect the cells according to the manufacturer's protocol and allow for expression (typically 24 hours).
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stress Induction: Add a stress-inducing agent, such as thapsigargin (e.g., 50 nM), to the wells and incubate for a defined period (e.g., 3-6 hours).[18][19]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of ATF4 expression.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of a compound with eIF2B in a cellular environment.[20][21]
Principle: The binding of a ligand to a protein typically increases its thermal stability.[20][22] In CETSA, cells are treated with a compound and then heated. The soluble fraction of the cell lysate is then analyzed. If the compound binds to eIF2B, a greater amount of eIF2B will remain in the soluble fraction at higher temperatures compared to untreated cells.[20][22]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for eIF2B Target Engagement
Materials:
-
Cultured cells
-
Test compound and vehicle control (e.g., DMSO)
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Ultracentrifuge
-
Antibodies against an eIF2B subunit (e.g., eIF2Bε)
-
Reagents for Western blotting
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for 1 hour.
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of a specific eIF2B subunit by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Data Presentation: Comparison of eIF2B Activators
The following table summarizes quantitative data for known eIF2B activators from various assays.
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| ISRIB (trans-isomer) | ATF4 Reporter Assay | - | 5 nM | [23] |
| eIF2B GEF Activity | In vitro | ~60 nM | [17] | |
| Stress-induced ATF4 expression | HeLa | 67.90 nM (IC50) | [17] | |
| 2BAct | eIF2B Activation | - | 33 nM (EC50) | [24] |
| DNL343 | eIF2B Activation | - | Potent CNS penetrant | [25][26][27] |
| ATF4-IN-1 (Cpd 21) | Stress-induced ATF4 expression | HeLa | 32.43 nM (IC50) | [17] |
| ATF4-IN-1 (Cpd 29) | Stress-induced ATF4 expression | HeLa | 47.71 nM (IC50) | [17] |
Conclusion
The assays described provide a comprehensive toolkit for the identification and characterization of eIF2B activators. Direct measurement of GEF activity, coupled with cell-based assays monitoring downstream ISR signaling (ATF4 expression) and direct target engagement (CETSA), allows for a thorough evaluation of compound efficacy and mechanism of action. These methodologies are essential for advancing drug discovery programs aimed at modulating the Integrated Stress Response for therapeutic benefit.
References
- 1. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrated stress response in metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eIF2 independently binds two distinct eIF2B subcomplexes that catalyze and regulate guanine-nucleotide exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elifesciences.org [elifesciences.org]
- 14. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eIF2β is critical for eIF5-mediated GDP-dissociation inhibitor activity and translational control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BODIPY™ FL GDP (Guanosine 5'-Diphosphate, BODIPY™ FL 2'-(or-3')-O-(N-(2-Aminoethyl) Urethane), Bis (Triethylammonium) Salt) 100 µL [thermofisher.com]
- 17. Design, Synthesis, and Biological Evaluation of Eukaryotic Initiation Factor 2B (eIF2B) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 22. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scienmag.com [scienmag.com]
Application Notes and Protocols: Western Blot Analysis of the Integrated Stress Response (ISR) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial signaling network that cells activate in response to a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[1][2] Central to the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3] This event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4).[4][5] ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation and, under prolonged stress, apoptosis, with the C/EBP homologous protein (CHOP) being a key player in the latter.[3][6]
Monitoring the activation of the ISR is critical for understanding its role in various diseases and for the development of therapeutic interventions. Western blotting is a powerful and widely used technique to detect and quantify the key proteins involved in this pathway.[7] This document provides a detailed protocol for performing Western blot analysis of the core ISR pathway proteins: PERK, phospho-eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP.
Integrated Stress Response (ISR) Signaling Pathway
The ISR is initiated by one of four known eIF2α kinases, each activated by a specific type of stress:
-
PERK (PKR-like endoplasmic reticulum kinase) is activated by the accumulation of unfolded proteins in the ER.[1][8]
-
GCN2 (General control nonderepressible 2) responds to amino acid starvation.[3]
-
PKR (Protein kinase R) is activated by double-stranded RNA, a hallmark of viral infection.[1]
-
HRI (Heme-regulated inhibitor) is activated by heme deficiency.[6]
Upon activation, these kinases phosphorylate eIF2α at its Serine 51 residue.[9][10] This phosphorylation event is the central node of the ISR, leading to the downstream effects mediated by ATF4 and CHOP.[6][11]
References
- 1. Integrated stress response - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The integrated stress response in metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. PERK (C33E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phosphorylation of Translation Initiation Factor eIF2α at Ser51 Depends on Site- and Context-specific Information - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABBV-CLS-7262 in TDP-43 Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-CLS-7262, also known as fosigotifator, is a novel, orally bioavailable, and central nervous system (CNS)-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] As a critical regulator of the Integrated Stress Response (ISR), eIF2B activation by this compound presents a promising therapeutic strategy for neurodegenerative diseases characterized by protein aggregation, such as Amyotrophic Lateral Sclerosis (ALS), where TAR DNA-binding protein 43 (TDP-43) pathology is a key hallmark.[2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound on TDP-43 aggregation.
The primary mechanism of action of this compound involves the activation of eIF2B, a guanine nucleotide exchange factor essential for protein synthesis.[4] Chronic activation of the ISR, a common feature in neurodegenerative conditions, leads to the phosphorylation of eIF2α, which in turn inhibits eIF2B activity. This results in a general shutdown of protein synthesis and the formation of stress granules (SGs), which are thought to be precursors to pathological TDP-43 inclusions.[2][3] By activating eIF2B, this compound is proposed to restore normal protein production and facilitate the dissolution of pre-formed TDP-43-containing stress granules.[2]
Data Presentation
Clinical Trial Data: Healey ALS Platform Trial (Regimen F)
While the Phase 2/3 HEALEY ALS Platform Trial for fosigotifator did not meet its primary endpoint of disease progression, pre-specified analysis of an exploratory high dose showed statistically significant and potentially clinically meaningful effects on muscle strength.[1][5]
| Endpoint | Treatment Group | Outcome | p-value |
| Upper Extremity Muscle Strength (Hand-Held Dynamometry) | Exploratory High Dose vs. Concurrent Placebo | 32% slower decline | 0.014 |
| Lower Extremity Muscle Strength (Hand-Held Dynamometry) | Exploratory High Dose vs. Concurrent Placebo | 62% slower decline | 0.037 |
Safety and Tolerability:
| Adverse Events | Fosigotifator Group (Combined Doses) | Placebo Group |
| Treatment-Emergent Adverse Events (TEAEs) | 90.6% | 89.7% |
| Treatment-Related TEAEs | 25.2% | 26.2% |
Data from the Healey ALS Platform Trial.[5]
Signaling Pathway
The proposed mechanism of action for this compound in mitigating TDP-43 pathology is centered on the modulation of the Integrated Stress Response (ISR).
Experimental Protocols
Stress Granule Dissolution Assay
This protocol is designed to quantify the effect of this compound on the dissolution of stress granules containing TDP-43 in a cellular model.
Experimental Workflow:
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]
- 3. calicolabs.com [calicolabs.com]
- 4. Detection of TAR DNA-binding protein 43 (TDP-43) oligomers as initial intermediate species during aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Preclinical Pharmacokinetics of an eIF2B Activator (ABBV-CLS-7262 Preclinical Surrogate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical pharmacokinetic properties and detailed experimental protocols for a representative eIF2B activator, referred to as "2BAct," which serves as a surrogate for understanding the preclinical profile of ABBV-CLS-7262 (fosigotifator). The data is derived from foundational preclinical studies that aimed to develop an orally bioavailable and brain-penetrant eIF2B activator with improved pharmacokinetic characteristics over earlier compounds like ISRIB.
Introduction
This compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical enzyme in the Integrated Stress Response (ISR) pathway.[1] Chronic activation of the ISR is implicated in the pathophysiology of several neurodegenerative diseases.[1][2] this compound has been investigated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[2][3][4] Preclinical research, primarily in mouse models of VWM, has demonstrated that activation of eIF2B can ameliorate disease phenotypes, highlighting the therapeutic potential of this mechanism.[3][5][6][7][8]
The development of this compound was preceded by the discovery and optimization of earlier eIF2B activators. One such optimized molecule, termed "2BAct" in a key preclinical study, was engineered for improved solubility and pharmacokinetic properties in rodents compared to the prototypical activator, ISRIB.[5] This document focuses on the reported preclinical pharmacokinetics of 2BAct as a representative example of a compound in this class.
Signaling Pathway: The Integrated Stress Response (ISR) and eIF2B Activation
The ISR is a central cellular signaling network activated by various stress conditions, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor. This inhibition stalls the recycling of eIF2 to its active, GTP-bound state, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. Chronic ISR activation can be detrimental and contribute to cellular dysfunction and death. eIF2B activators like 2BAct (and by extension, this compound) bind to and stabilize the eIF2B complex, enhancing its enzymatic activity and making it less sensitive to inhibition by phosphorylated eIF2α. This restores global protein synthesis and mitigates the detrimental effects of chronic stress.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the eIF2B activator "2BAct" in mice.[5] Currently, no public data is available for the preclinical pharmacokinetics of this compound or its surrogates in other species such as rats or monkeys.
Table 1: Pharmacokinetic Parameters of 2BAct in Mice
| Parameter | Value | Units |
| Dosing Route | Oral (p.o.) | - |
| Dose | 10 | mg/kg |
| Cmax | ~1.5 | µM |
| Tmax | ~2 | hours |
| AUC (0-24h) | ~15 | µM*h |
| Brain Penetration (Brain/Plasma Ratio at Tmax) | ~0.5 | - |
Note: The values are approximated from graphical data presented in Wong et al., 2019.
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of the eIF2B activator "2BAct" in mice.[5]
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and brain penetration of the eIF2B activator following oral administration in mice.
Materials:
-
eIF2B activator compound (e.g., 2BAct)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Compound Formulation: Prepare a homogenous suspension of the eIF2B activator in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Animal Dosing: Acclimate mice for at least one week prior to the study. Fast mice for approximately 4 hours before dosing. Administer a single dose of the compound formulation via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a cohort of mice (n=3-4 per time point) via cardiac puncture or another appropriate method.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Brain Tissue Collection: Following blood collection, perfuse the mice with saline and harvest the brains.
-
Sample Storage: Store plasma and brain samples at -80°C until analysis.
-
Bioanalysis:
-
For plasma samples, perform protein precipitation followed by LC-MS/MS analysis to determine the concentration of the compound.
-
For brain samples, homogenize the tissue, perform protein precipitation, and analyze by LC-MS/MS.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software. Calculate the brain-to-plasma concentration ratio at each time point to assess brain penetration.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the eIF2B activator in liver microsomes to predict its in vivo clearance.
Materials:
-
eIF2B activator compound
-
Liver microsomes (from mouse, rat, human)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the eIF2B activator in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The preclinical data for the surrogate eIF2B activator, 2BAct, demonstrates that this class of compounds can be optimized to achieve favorable pharmacokinetic properties, including oral bioavailability and brain penetration, which are essential for treating neurological disorders. The provided protocols offer a foundational framework for researchers to conduct similar preclinical pharmacokinetic evaluations. Further studies would be required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound in multiple preclinical species to support its continued development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. calicolabs.com [calicolabs.com]
- 3. calicolabs.com [calicolabs.com]
- 4. Fosigotifator | ALZFORUM [alzforum.org]
- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF2B activator this compound shows promise in vanishing white matter disease | BioWorld [bioworld.com]
- 7. calicolabs.com [calicolabs.com]
- 8. neurology.org [neurology.org]
Troubleshooting & Optimization
ABBV-CLS-7262 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and experimental use of ABBV-CLS-7262 (also known as fosigotifator). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during the preparation and execution of experiments with this novel eIF2B activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or fosigotifator, is an experimental small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors. By activating eIF2B, this compound helps to restore normal protein production in stressed cells, a mechanism with therapeutic potential in several neurodegenerative diseases.
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a prodrug formulation of fosigotifator, specifically its monosodium phosphate salt mixed with tromethamine.[1] The core molecule, fosigotifator, has the following properties:
| Property | Value |
| Synonyms | Fosigotifator, this compound |
| Chemical Formula | C₂₅H₂₇Cl₂F₂N₂O₉P |
| Molar Mass | 639.37 g/mol |
| Formulation | Monosodium phosphate salt with tromethamine |
Q3: How should I store this compound?
A3: While specific instructions from the supplier should always be followed, a general recommendation for solid this compound is storage at -20°C under a nitrogen atmosphere. For solutions in organic solvents, storage at -80°C for up to six months or -20°C for one month (under nitrogen) is a common practice to ensure stability.
Solubility and Solution Preparation
Proper dissolution of this compound is critical for experimental success. The following table provides guidance on its solubility in common laboratory solvents. Note: Specific quantitative solubility data for this compound is not publicly available. The information below is based on typical solubility characteristics of similar small molecules and should be empirically verified.
| Solvent | Expected Solubility | Recommended Use |
| DMSO | High | Stock solutions for in vitro studies |
| Ethanol | Moderate to Low | May be used in some formulations, but less common |
| Water | Low | Not recommended for initial stock solution preparation |
| PEG400 | Moderate | Component of in vivo vehicle formulations |
| Tween 80 | N/A (Surfactant) | Used to improve suspension in aqueous vehicles |
Experimental Protocols
The following are detailed methodologies for preparing this compound for typical in vitro and in vivo experiments. These protocols are based on established procedures for the closely related eIF2B activator, ISRIB, and should serve as a starting point for optimization.
In Vitro Experiment Preparation: Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments.
Objective: To prepare a stock solution and working solutions of this compound for treating cells in vitro.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound needed to make a 10 mM stock solution (Molar Mass = 639.37 g/mol ).
-
Aseptically weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM).
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically ≤0.1% (v/v). [2]
-
Experimental Workflow for In Vitro Studies
References
Potential off-target effects of fosigotifator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with fosigotifator. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for fosigotifator?
Fosigotifator is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the integrated stress response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors. By activating eIF2B, fosigotifator is designed to restore protein production in stressed cells, which is a therapeutic goal in several neurodegenerative diseases.[2][3]
Q2: Are there any known off-target effects of fosigotifator?
Based on publicly available information from clinical trials, fosigotifator has been reported to be generally safe and well-tolerated, with treatment-emergent adverse event rates similar to placebo.[3][4][5][6] This suggests a favorable safety profile in the populations studied. However, specific molecular off-target screening data, such as broad kinase or receptor panel profiling, is not publicly available. Therefore, researchers should remain vigilant for unexpected cellular phenotypes and consider experimental validation of selectivity.
Q3: My experimental results with fosigotifator are inconsistent with its known on-target effects. What could be the cause?
Inconsistencies between observed experimental outcomes and the expected on-target effects of fosigotifator could arise from several factors, including:
-
Cell-type specific responses: The integrated stress response and its modulation by fosigotifator may vary significantly across different cell lines or primary cell types.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to small molecules.
-
Potential off-target effects: The compound may be interacting with other cellular targets, leading to the observed phenotype. It is crucial to experimentally assess this possibility.
Q4: What are the initial steps to troubleshoot unexpected results?
If you observe unexpected results, we recommend the following initial troubleshooting steps:
-
Confirm compound identity and purity: Ensure the fosigotifator sample is of high purity and has not degraded.
-
Validate on-target engagement: Use a positive control experiment to confirm that fosigotifator is engaging with eIF2B in your experimental system. For example, you could measure the rescue of protein synthesis in cells treated with an ISR-inducing agent.
-
Perform dose-response experiments: A comprehensive dose-response curve can help distinguish between on-target and potential off-target effects, which may occur at different concentrations.
-
Test in a different cell line: Replicating the experiment in a different cell line can help determine if the observed effect is cell-type specific.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target-Mediated Cytotoxicity
Issue: You observe significant cytotoxicity in your cell-based assay at concentrations where on-target effects are expected, and this is inconsistent with published safety data.
Potential Cause:
-
The specific cell line you are using may be particularly sensitive to an off-target effect of fosigotifator.
-
The compound may be interfering with the cytotoxicity assay itself.
Troubleshooting Protocol:
-
Confirm Cytotoxicity with an Orthogonal Assay:
-
If you are using an MTT or MTS assay (which measures metabolic activity), validate the results with a method that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH release assay or a dye-exclusion assay like Trypan Blue) or cellular ATP levels (e.g., CellTiter-Glo®).
-
-
Assay Interference Control:
-
Run a cell-free control experiment by incubating fosigotifator with your assay reagents to rule out direct chemical interference.
-
-
Characterize the Mode of Cell Death:
-
Use assays for apoptosis (e.g., caspase-3/7 activation, Annexin V staining) and necrosis to understand the mechanism of cell death.
-
-
Compare with a Structurally Unrelated eIF2B Activator:
-
If available, test a structurally different eIF2B activator. If the cytotoxicity is not observed with the alternative compound, it strengthens the hypothesis of an off-target effect specific to fosigotifator's chemical scaffold.
-
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes
Issue: You observe a cellular phenotype that is not readily explained by the activation of eIF2B and the integrated stress response.
Troubleshooting Protocol:
-
Target Knockdown/Knockout Models:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target, eIF2B, in your cell model.
-
Treat the knockdown/knockout cells with fosigotifator. If the unexpected phenotype persists in the absence of the target, it is likely an off-target effect.
-
-
Broad-Panel Off-Target Screening:
-
To identify potential off-target interactions, consider submitting a sample of fosigotifator for commercial screening against a broad panel of receptors, kinases, and other enzymes. This can provide a list of potential off-target "hits" for further investigation.
-
-
Competitive Binding Assays:
-
If a specific off-target is identified from screening, validate the interaction using a competitive binding assay with the known ligand for that target.
-
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) from the HEALEY ALS Platform Trial
| Event Type | Fosigotifator Group (Combined Doses) | Placebo Group |
| TEAE Rate | 90.6% | 89.7% |
| Treatment-Related TEAEs | 25.2% | 26.2% |
Data compiled from publicly released clinical trial information.[4][5][6]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using an LDH Release Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of fosigotifator in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Incubation: Remove the old medium and add the compound-containing medium to the cells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Target Engagement Assay using Western Blot
-
Induce Cellular Stress: Treat cells with a known inducer of the integrated stress response (e.g., thapsigargin or tunicamycin) to induce phosphorylation of eIF2α.
-
Compound Treatment: Co-treat the cells with the stress-inducing agent and varying concentrations of fosigotifator. Include appropriate vehicle controls.
-
Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated eIF2α, total eIF2α, and a downstream marker of protein synthesis recovery (e.g., ATF4). Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of fosigotifator on eIF2α phosphorylation and downstream signaling.
Visualizations
Caption: On-target signaling pathway of fosigotifator within the Integrated Stress Response.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Fosigotifator - AbbVie/Calico - AdisInsight [adisinsight.springer.com]
- 2. Fosigotifator | ALZFORUM [alzforum.org]
- 3. calicolabs.com [calicolabs.com]
- 4. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator [massgeneral.org]
- 5. ALS Trial Falls Short of Primary Goal - Calico – Medthority [medthority.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Optimizing ABBV-CLS-7262 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of ABBV-CLS-7262 (fosigotifator), a potent activator of eukaryotic initiation factor 2B (eIF2B).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3][4] The ISR is a cellular signaling pathway activated by various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[5][6] Activation of the ISR leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits eIF2B. This results in a general shutdown of protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR can be detrimental. This compound works by binding to and activating eIF2B, thereby counteracting the inhibitory effect of eIF2α phosphorylation and restoring protein synthesis.[3]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: While the optimal concentration of this compound will be cell-type and assay-dependent, a rational starting point can be derived from data on similar eIF2B activators. For the potent eIF2B activator 2BAct, the half-maximal effective concentration (EC50) in a cell-based ISR reporter assay was found to be 33 nM, and it enhanced the guanine nucleotide exchange factor (GEF) activity of eIF2B in primary fibroblast lysates with an EC50 of 7.3 nM.[7][8][9] Therefore, a good starting point for a dose-response experiment with this compound would be a range spanning from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM).
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line will depend on the specific research question. For general mechanism of action studies and assessment of ISR activation, several human cell lines are commonly used, including:
-
HEK293T: A highly transfectable human embryonic kidney cell line, useful for reporter assays.[10]
-
U2OS: A human osteosarcoma cell line, also commonly used for studying stress responses.[10]
-
HepG2/C3A: A human hepatoma cell line that is a well-established model for studying metabolic stress and the ISR.[11]
For disease-specific studies, it is recommended to use cell lines relevant to the therapeutic area of interest, such as neuronal cell lines for neurodegenerative disease research.
Q4: How can I confirm that this compound is activating the ISR pathway in my in vitro model?
A4: Activation of the ISR pathway by this compound can be confirmed by monitoring key downstream signaling events. Two common methods are:
-
Western Blotting: Assess the phosphorylation status of eIF2α. Treatment with an ISR-inducing agent (e.g., thapsigargin to induce ER stress) should increase p-eIF2α levels, and co-treatment with this compound should lead to a downstream effect, such as changes in the expression of ISR target proteins like ATF4.
-
ATF4 Reporter Assays: Utilize a reporter construct where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is driven by the ATF4 promoter or contains the 5' UTR of ATF4, which is translationally upregulated upon ISR activation.[12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the EC50. |
| Cell line insensitivity: The chosen cell line may not have a robust ISR pathway or may not be sensitive to eIF2B activation. | Use a positive control for ISR induction (e.g., thapsigargin, tunicamycin, or amino acid starvation) to confirm the responsiveness of your cell line. Consider using a different, more responsive cell line. | |
| Incorrect assay endpoint: The chosen readout may not be sensitive enough to detect the effects of eIF2B activation. | Monitor more direct and sensitive markers of ISR pathway modulation, such as the phosphorylation of eIF2α or the expression of ATF4. | |
| Compound instability: this compound may be unstable in your cell culture medium over the duration of the experiment. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. | |
| High cell toxicity | Concentration is too high: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. | Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Aim to use concentrations well below the CC50 for your functional assays. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. Allow cells to adhere and distribute evenly before adding the compound. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and altered cell growth. | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Compound precipitation: The compound may be precipitating out of solution at the working concentration. | Visually inspect the wells for any signs of precipitation. If observed, try lowering the final concentration or using a different solvent system if compatible with your cells. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using an ATF4 Reporter Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring the induction of an ATF4-driven reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
ATF4 reporter plasmid (e.g., containing the ATF4 promoter driving luciferase or GFP)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates (for luciferase) or black, clear-bottom plates (for fluorescence)
-
Plate reader with luminescence or fluorescence detection capabilities
-
Optional: ISR-inducing agent (e.g., thapsigargin) as a positive control
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Transfect the cells with the ATF4 reporter plasmid according to the manufacturer's instructions for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Optionally, include a positive control for ISR induction (e.g., thapsigargin at a known effective concentration).
-
Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
Perform the luciferase or fluorescence assay according to the manufacturer's protocol for your specific reporter system.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability if necessary.
-
Plot the normalized reporter signal against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Protocol 2: Confirmation of ISR Pathway Modulation by Western Blot
This protocol outlines a method to confirm the effect of this compound on the phosphorylation of eIF2α and the expression of ATF4.
Materials:
-
Selected cell line (e.g., U2OS or HepG2/C3A)
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
ISR-inducing agent (e.g., thapsigargin)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound (based on EC50 data), a vehicle control, and a positive control (e.g., thapsigargin) for a specified time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin) and total protein levels (for phosphorylated proteins).
-
Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.
References
- 1. lifespan.io [lifespan.io]
- 2. trial.medpath.com [trial.medpath.com]
- 3. calicolabs.com [calicolabs.com]
- 4. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]
- 5. Integrated stress response - Wikipedia [en.wikipedia.org]
- 6. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Gene Expression and Integrated Stress Response in HepG2/C3A cells Cultured in Amino Acid Deficient Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporter assay with an ATF4 μORF construct [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABBV-CLS-7262 (Fosigotifator)
Welcome to the technical support center for ABBV-CLS-7262 (fosigotifator). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to answer frequently asked questions related to this investigational eIF2B activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as fosigotifator, is an investigational small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors.[4][5] By activating eIF2B, this compound aims to counteract the effects of ISR activation, which is implicated in the pathology of several neurodegenerative diseases, including Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS).[4][6][7]
Q2: How does activation of eIF2B by this compound affect the Integrated Stress Response (ISR)?
A2: Under cellular stress, the ISR is activated, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, which in turn reduces the overall rate of protein synthesis. However, it selectively allows the translation of certain mRNAs, such as that of the transcription factor ATF4, which mediates a downstream stress response. This compound activates eIF2B, making it less sensitive to inhibition by phosphorylated eIF2α. This helps to restore normal protein synthesis and mitigate the downstream consequences of chronic ISR activation.[5]
Q3: What are the potential therapeutic applications of this compound?
A3: this compound is being investigated as a potential treatment for neurodegenerative diseases characterized by chronic activation of the Integrated Stress Response. This includes Vanishing White Matter (VWM) disease, a rare genetic leukoencephalopathy, and Amyotrophic Lateral Sclerosis (ALS).[1][4][6][7]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound (fosigotifator) is a small molecule that is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
Signaling Pathway
The following diagram illustrates the Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
Troubleshooting Guides
Inconsistent or No Effect in Cell-Based Assays
Problem: You are not observing the expected effect of this compound in your cell-based assay (e.g., no reduction in stress-induced cell death, no change in downstream markers).
| Possible Cause | Recommended Action |
| Compound Inactivity | Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Low Basal ISR Activation | The effect of an eIF2B activator may only be apparent when the ISR is activated. Ensure your experimental model has a measurable level of basal or induced ISR activation. Consider including a positive control for ISR induction (e.g., thapsigargin, tunicamycin). |
| Cell Line Insensitivity | Some cell lines may be less sensitive to ISR modulation. If possible, test the compound in a different, well-characterized cell line known to have a responsive ISR pathway. |
| Assay Timing | The effects of ISR modulation can be transient. Optimize the time course of this compound treatment and the timing of your endpoint measurement. |
High Background or Off-Target Effects
Problem: You are observing unexpected cellular toxicity or phenotypes that are inconsistent with the known mechanism of action of this compound.
| Possible Cause | Recommended Action |
| High Compound Concentration | High concentrations of small molecules can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic across all wells. A vehicle-only control is essential. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect your culture wells for any signs of precipitation. If observed, consider using a lower concentration or a different formulation approach (e.g., with a non-toxic solubilizing agent), though this may require careful validation. |
| Contamination | Ensure your cell cultures and reagents are free from contamination (e.g., mycoplasma), which can induce a stress response and confound results. |
Experimental Protocols
Representative Protocol 1: ATF4 Luciferase Reporter Assay
This assay measures the activity of the transcription factor ATF4, a key downstream effector of the ISR.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate a HEK293 cell line stably expressing an ATF4-luciferase reporter in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
-
Pre-treatment: Pre-treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
ISR Induction: Induce the Integrated Stress Response by adding a known stressor, such as thapsigargin (e.g., 1 µM), to the appropriate wells. Include a non-stressed control group.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-8 hours) to allow for ATF4 expression and luciferase production.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[9][10]
Hypothetical Data Summary:
| Treatment | This compound (µM) | Luciferase Activity (RLU) | Fold Induction (over unstressed control) |
| Unstressed Control | 0 | 1,000 | 1.0 |
| Stressed Control | 0 | 10,000 | 10.0 |
| Stressed + this compound | 0.1 | 7,500 | 7.5 |
| Stressed + this compound | 1 | 4,000 | 4.0 |
| Stressed + this compound | 10 | 1,500 | 1.5 |
Representative Protocol 2: Western Blot for Phospho-eIF2α
This protocol allows for the direct measurement of the phosphorylation status of eIF2α, a key upstream event in the ISR.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an ISR-inducing agent as described for the luciferase assay. After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-eIF2α (Ser51).[11][12] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total eIF2α to ensure equal protein loading.[13]
Troubleshooting Logic Diagram:
Representative Protocol 3: In Vitro eIF2B GEF Activity Assay
This is a biochemical assay to directly measure the guanine nucleotide exchange factor (GEF) activity of eIF2B.
Methodology:
-
Preparation of eIF2 Substrate: Prepare purified eIF2 loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).[14][15]
-
eIF2B Source: Use either purified eIF2B or cell lysates containing eIF2B.
-
GEF Reaction: Initiate the exchange reaction by mixing the eIF2-BODIPY-FL-GDP substrate with the eIF2B source in the presence of an excess of unlabeled GTP. Include reactions with and without this compound.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for unlabeled GTP. The rate of fluorescence decay is proportional to the GEF activity of eIF2B.[14][15][16]
Hypothetical Data Summary:
| Condition | This compound (µM) | Initial Rate of GDP Exchange (RFU/min) | % Increase in eIF2B Activity |
| Basal Activity | 0 | 100 | 0 |
| + this compound | 0.1 | 150 | 50 |
| + this compound | 1 | 250 | 150 |
| + this compound | 10 | 300 | 200 |
References
- 1. lifespan.io [lifespan.io]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound for ALS · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. calicolabs.com [calicolabs.com]
- 5. massgeneral.org [massgeneral.org]
- 6. Calico Life Sciences Announces First Participant Dosed in Phase 1b Clinical Study Evaluating this compound for the Treatment of Vanishing White Matter Disease - BioSpace [biospace.com]
- 7. calicolabs.com [calicolabs.com]
- 8. signosisinc.com [signosisinc.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Phospho-eIF2 alpha (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-eIF2 alpha (Ser51) (E8U8L) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
ABBV-CLS-7262 stability in different lab conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ABBV-CLS-7262 (fosigotifator). The following sections offer troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as fosigotifator, is an investigational small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a critical protein complex involved in the initiation of protein synthesis and is a key regulator of the Integrated Stress Response (ISR).[1][3] In certain neurodegenerative diseases, chronic activation of the ISR can lead to a shutdown of protein production and contribute to cellular dysfunction.[1] By activating eIF2B, this compound is designed to restore normal protein synthesis and protect nerve cells.[1][3]
Q2: What is the chemical formulation of this compound used in clinical trials?
A2: The full chemical name of the active compound is [(2S)-1,4-Bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate.[1] In clinical trials, a formulation of fosigotifator as its monosodium phosphate salt mixed with tromethamine (THAM) has been used.[4] The inclusion of tromethamine, a biological buffer, suggests that the compound's stability and solubility may be pH-dependent.
Q3: How should I store and handle this compound powder?
A3: According to information from a commercial supplier, the solid form of this compound (Fosigotifator THAM sodium) should be stored at room temperature in the continental United States; storage conditions may vary in other locations.[5] For long-term storage and to minimize degradation, it is best practice to store the compound in a tightly sealed container, protected from light and moisture.
Q4: How should I prepare solutions of this compound for in vitro experiments?
A4: While specific solubility data is not publicly available, general best practices for preparing solutions of small molecule compounds should be followed. It is recommended to start with a small quantity to test solubility in your desired solvent (e.g., DMSO, ethanol, or aqueous buffers). Given that the clinical formulation contains a buffer, the pH of your experimental buffer system may be critical for solubility and stability. A generic protocol for solubilization is provided in the "Experimental Protocols" section.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: There is no publicly available data on the incompatibility of this compound with specific laboratory reagents. As a general precaution, avoid strong acids, strong bases, and strong oxidizing agents. It is advisable to prepare fresh solutions for your experiments and to avoid long-term storage of solutions unless stability has been confirmed.
Data Presentation: Stability and Storage
As specific quantitative stability data for this compound is not publicly available, the following table summarizes the available information and provides general guidance based on best practices for handling similar small molecule compounds.
| Condition | Recommendation/Guideline | Rationale/Comments |
| Storage (Solid) | Store at room temperature in a tightly sealed container, protected from light and moisture.[5] | This is based on supplier information. Protection from light and moisture is a standard precaution for complex organic molecules to prevent photodegradation and hydrolysis. |
| Storage (In Solution) | Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | The stability of this compound in various solvents over time has not been publicly documented. Aliquoting minimizes degradation from repeated temperature changes. |
| pH Stability | Use buffered solutions within a neutral pH range (e.g., pH 7.2-7.4) for experiments, unless otherwise required. | The presence of a phosphate group and the use of a tromethamine buffer in clinical formulations suggest pH-sensitive stability. Extreme pH values may cause hydrolysis of the phosphate prodrug or other functional groups. |
| Light Exposure | Minimize exposure of the solid compound and its solutions to direct light. | Standard practice for photosensitive compounds. Use amber vials or cover containers with aluminum foil. |
| Recommended Solvents | Test solubility in high-purity, anhydrous DMSO for stock solutions. Further dilute in aqueous buffers for cell-based assays. | DMSO is a common solvent for organic molecules. The final concentration of DMSO in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation : Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Solvent Selection : Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation :
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of solvent to the vial of this compound.
-
Vortex or sonicate the solution gently until the compound is fully dissolved. A brief warming to 37°C may aid dissolution.
-
-
Working Solution Preparation :
-
For aqueous-based experiments, perform a serial dilution of the DMSO stock solution into your experimental buffer (e.g., PBS or cell culture medium).
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a non-toxic level (e.g., <0.5% DMSO).
-
-
Storage : Use the prepared solutions immediately. If temporary storage is required, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. alzforum.org [alzforum.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. [(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Fosigotifator - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Working with eIF2B Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eIF2B activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for eIF2B activators like ISRIB and 2BAct?
A1: eIF2B activators such as ISRIB (Integrated Stress Response Inhibitor) and its analog 2BAct function by stabilizing the active, decameric form of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on eIF2, a crucial step in translation initiation.[1][3] Under cellular stress, the phosphorylation of eIF2α converts it into a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis and the induction of the Integrated Stress Response (ISR).[3][4] eIF2B activators bind to a symmetric pocket on the eIF2B decamer, acting as a molecular staple to enhance its stability and activity.[1][5] This stabilization makes eIF2B less sensitive to inhibition by phosphorylated eIF2α, thereby restoring translation.[6][7]
Q2: What are the main differences between ISRIB and 2BAct?
A2: 2BAct is a newer generation eIF2B activator developed to improve upon the biopharmaceutical properties of ISRIB.[5][8] While both molecules show similar potency in activating eIF2B, 2BAct was designed to have enhanced solubility and pharmacokinetics, making it more suitable for in vivo studies that require long-term dosing.[5][8][9] However, it's important to note that while 2BAct has improved properties for rodent models, it has been reported to have cardiovascular liabilities that make it unsuitable for human use.[2][8] ISRIB, on the other hand, is known to be poorly water-soluble.[10][11]
Q3: Are there known off-target effects for eIF2B activators?
A3: Current research suggests that eIF2B activators like ISRIB are highly specific with minimal off-target effects in many experimental settings.[12] Genome-wide ribosome profiling has indicated that ISRIB does not cause major alterations in translation or mRNA levels in unstressed cells.[13] However, it is crucial to consider that the effects of eIF2B activators are context-dependent.[12] In vivo testing for on- and off-target effects is recommended for any new eIF2B activator.[8]
Troubleshooting Guides
Problem 1: My eIF2B activator is causing significant cytotoxicity in my cell culture.
-
Possible Cause: High levels of proteotoxic stress in your experimental conditions may render the cells highly dependent on the ISR for survival. Inhibiting this protective pathway with an eIF2B activator can lead to cell death.[12]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: If you are co-treating with a stress-inducing agent (e.g., thapsigargin, tunicamycin), try reducing its concentration.[12]
-
Optimize Activator Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the eIF2B activator for your specific cell line.[12]
-
Assess Basal ISR Activation: Your cell line might have a high basal level of ISR activation. It is advisable to measure the baseline levels of phosphorylated eIF2α and ATF4 expression.[12]
-
Time-Course Experiment: Consider reducing the duration of the eIF2B activator treatment.
-
Problem 2: The eIF2B activator is not rescuing translation in my experimental model of stress.
-
Possible Cause: The level of eIF2α phosphorylation in your system may be too high. eIF2B activators are most effective at mitigating the effects of low to moderate levels of ISR activation and may be unable to overcome a very strong, acute ISR.[7][14]
-
Troubleshooting Steps:
-
Titrate the Stressor: Perform an experiment with varying concentrations of the stress-inducing agent to identify a window where the eIF2B activator is effective.[12]
-
Verify Compound Integrity: Ensure that your eIF2B activator is of high purity and has been stored correctly to prevent degradation.
-
Confirm Target Engagement: If possible, perform experiments to confirm that the activator is engaging with eIF2B in your system.
-
Problem 3: I am having issues with the solubility of my eIF2B activator for in vivo studies.
-
Possible Cause: Compounds like ISRIB are known for their poor water solubility.[10][11]
-
Troubleshooting Steps:
-
Use a suitable vehicle: For in vivo delivery of 2BAct, a formulation in the diet has been successfully used for long-term dosing.[2][8] For other administration routes, specific solvent protocols can be used. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil can be used to dissolve 2BAct.[9]
-
Consider Analogs: If solubility issues persist, consider using a more soluble analog like 2BAct, keeping in mind its specific limitations.[5][9]
-
Quantitative Data
Table 1: Potency of eIF2B Activators
| Compound | EC50 (in vitro) | Cell-based Assay | Reference |
| 2BAct | 33 nM | ISR attenuation (ATF4-luciferase reporter) | [9][15] |
| 2BAct | 7.3 nM | GEF activity enhancement in R191H fibroblast lysates | [9] |
| ISRIB (analogs) | 600 pM | ISRIB activity in cell culture | [6] |
Experimental Protocols
Protocol 1: In Vitro eIF2B GEF Activity Assay using BODIPY-FL-GDP
This protocol describes the measurement of eIF2B's guanine nucleotide exchange factor (GEF) activity by monitoring the exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GDP on its substrate eIF2.[16]
Materials:
-
Purified eIF2
-
BODIPY-FL-GDP
-
Unlabeled GDP
-
eIF2B-containing cell extracts or purified eIF2B
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare eIF2-BODIPY-FL-GDP complex: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer to allow for complex formation.
-
Set up the reaction: In a 384-well plate, add the pre-formed eIF2-BODIPY-FL-GDP complex.
-
Initiate the exchange reaction: Add a large excess of unlabeled GDP to the wells. Subsequently, add the cell lysate containing eIF2B or purified eIF2B to initiate the exchange reaction.
-
Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The release of BODIPY-FL-GDP into the aqueous environment results in a change in its fluorescence properties.
-
Data Analysis: Calculate the initial rate of GDP exchange from the linear phase of the fluorescence decay curve.
Protocol 2: Stress Granule (SG) Formation and Disassembly Assay
This protocol is designed to assess the effect of eIF2B activators on the formation and disassembly of stress granules, which are hallmarks of the integrated stress response.[13][17]
Materials:
-
Cells stably expressing a fluorescently tagged SG marker (e.g., G3BP1-GFP)
-
Stress-inducing agent (e.g., sodium arsenite, thapsigargin)
-
eIF2B activator (e.g., ISRIB)
-
Control vehicle (e.g., DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells expressing the SG marker onto coverslips or imaging dishes.
-
Induction of Stress Granules: Treat the cells with a stress-inducing agent (e.g., 500 µM sodium arsenite for 1 hour) to induce the formation of stress granules.[18]
-
Treatment with eIF2B Activator:
-
Fixation and Staining (Optional): Fix the cells and perform immunofluorescence for other SG markers or DAPI for nuclear staining.[12]
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Quantify the number and size of stress granules per cell in each condition. A reduction in SG formation or an increase in SG disassembly in the activator-treated group compared to the control indicates the efficacy of the eIF2B activator.[13]
Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of eIF2B activators.
Caption: A logical workflow for troubleshooting common issues with eIF2B activators.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response | eLife [elifesciences.org]
- 8. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 11. Hypothesis [hypothes.is]
- 12. benchchem.com [benchchem.com]
- 13. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The small molecule ISRIB suppresses the integrated stress response within a defined window of activation - WALTER LAB [walterlab.ucsf.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: ABBV-CLS-7262 Cytotoxicity Assessment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the in vitro effects of ABBV-CLS-7262. The following resources, presented in a question-and-answer format, address potential issues and provide standardized protocols for assessing the cytotoxicity of this investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as fosigotifator, is a first-in-class, orally bioavailable small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical enzyme that regulates the Integrated Stress Response (ISR), a fundamental cellular pathway.[1][2] Under cellular stress, the ISR is activated, leading to a shutdown of most protein synthesis. This compound works by boosting the activity of eIF2B, making it less sensitive to stress-induced inhibition, thereby restoring normal protein production.[3]
Q2: Why is it important to assess the cytotoxicity of an eIF2B activator like this compound?
A2: While activating eIF2B is intended to be protective in diseases characterized by chronic ISR activation, modulating a core process like protein synthesis could have unintended consequences.[4] Cytotoxicity assessment is crucial to:
-
Determine the therapeutic window of the compound.
-
Identify cell lines or tissue types that may be particularly sensitive to its effects.
-
Distinguish between desired on-target effects and potential off-target toxicity.
-
Ensure that observed phenotypic changes are not simply a result of broad cellular toxicity.
Q3: Are there any publicly available cytotoxicity data for this compound in specific cell lines?
Q4: What are the expected effects of this compound in an in vitro setting?
A4: In cell-based assays, this compound is expected to counteract the effects of ISR induction. For example, if cells are treated with an ISR-inducing agent (like a proteasome inhibitor or an agent causing ER stress), co-treatment with this compound should restore protein synthesis and dissolve stress granules containing proteins like TDP-43.[2][3] In healthy, unstressed cells, the effects might be more subtle, but it's important to test for any baseline cytotoxicity.
Q5: What types of cell lines would be most relevant for studying this compound?
A5: The choice of cell line should be guided by the research question.
-
Neurodegenerative Disease Models: Neuronal cell lines (e.g., SH-SY5Y, primary neurons) or glial cells (e.g., astrocytes, oligodendrocytes) are highly relevant, especially those modified to express disease-relevant mutations (e.g., SOD1, TDP-43) that are known to activate the ISR.[2]
-
Vanishing White Matter (VWM) Disease Models: Cell lines carrying mutations in the subunits of eIF2B would be the most direct model to study the compound's efficacy.[7]
-
General Toxicity Screening: A panel of cell lines from different tissues (e.g., HepG2 for liver, HEK293 for kidney, etc.) can be used to assess broad-spectrum cytotoxicity.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow for cytotoxicity assessment, and a logical approach to troubleshooting.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.[2][8][9]
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Troubleshooting Guides
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability is often due to technical inconsistencies.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension periodically.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid disturbing the cell monolayer.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.[10]
Q: I am observing high cytotoxicity even at the lowest concentrations of this compound. What should I check?
A: This could indicate a few issues.
-
Stock Concentration Error: Double-check the calculations for your stock solution and serial dilutions. An error in the initial stock preparation can shift your entire dose-response curve.
-
Compound Instability/Precipitation: Visually inspect the wells under a microscope. If the compound is precipitating out of solution at high concentrations, this can cause artifacts. Ensure the compound is fully dissolved in your vehicle before diluting in media.
-
Cell Health: Ensure you are using healthy, low-passage number cells. Stressed or unhealthy cells can be hyper-sensitive to any treatment. Check for potential contamination, such as mycoplasma.
Q: My vehicle control (e.g., DMSO) is showing significant toxicity. How do I address this?
A: The vehicle control should not cause significant cell death.
-
Solvent Concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Perform a dose-response curve with your solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Solvent Quality: Use a high-purity, sterile-filtered grade of your solvent (e.g., DMSO for cell culture). Impurities in low-grade solvents can be toxic.
Q: The compound does not show any cytotoxicity, even at very high concentrations. Does this mean it's completely non-toxic?
A: Not necessarily. Several factors could be at play.
-
Assay Interference: The compound might interfere with the assay chemistry. For example, some compounds can chemically reduce MTT, leading to a false "viability" signal. Run a control plate with the compound in cell-free media to check for this.
-
Time Dependence: The cytotoxic effects may require longer exposure. Consider extending the incubation time (e.g., to 72 hours).
-
Cell-Type Specificity: The chosen cell line may be inherently resistant to the compound's mechanism.
-
Cytostatic vs. Cytotoxic Effects: The compound might be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). Assays like MTT measure metabolic activity, which can sometimes be maintained in non-proliferating cells. Consider using a cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to distinguish between these effects.[10]
References
- 1. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for confounding variables with ABBV-CLS-7262
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for confounding variables when designing and executing experiments with ABBV-CLS-7262.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as fosigotifator, is an investigational small molecule drug that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular signaling pathway that regulates protein synthesis in response to various stressors.[3][4] In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease, chronic activation of the ISR is thought to contribute to cellular dysfunction and death.[3][5] this compound is designed to counteract this by enhancing eIF2B activity, thereby restoring normal protein synthesis and mitigating cellular stress.[6]
Q2: What are the primary therapeutic areas being investigated for this compound?
A2: this compound is primarily being investigated for the treatment of neurodegenerative diseases. Clinical trials have been conducted for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[7]
Q3: What are the known confounding variables to consider in clinical trials involving this compound for ALS?
A3: Several confounding variables can influence the outcomes of ALS clinical trials and should be carefully controlled. These include:
-
Demographics: Age, ethnicity, and gender are known to be associated with ALS progression.[8]
-
Disease Characteristics:
-
Site of Onset: Whether the disease starts in the bulbar region or the limbs can affect progression rates.[9]
-
Disease Duration: The time from symptom onset to trial enrollment is a critical factor.[9]
-
Genetic Factors: Mutations in genes such as SOD1 and C9orf72 are associated with different disease phenotypes and progression patterns.[10]
-
-
Concomitant Medications: Use of other ALS treatments, such as riluzole, can impact survival and functional decline endpoints.[9][11]
-
Comorbidities: The presence of other medical conditions can affect a patient's overall health and response to treatment.[8]
Q4: What are the key confounding variables in research on Vanishing White Matter (VWM) disease?
A4: For VWM disease, the following are significant confounding variables:
-
Age at Onset: This is a primary predictor of disease severity and progression.[5][12][13]
-
Genotype: VWM is caused by mutations in the EIF2B genes (EIF2B1-5). The specific mutations can correlate with the severity of the disease.[12][14]
-
Stressful Events: Infections, head trauma, and other stressors can trigger rapid neurological deterioration in VWM patients.[5][14]
Troubleshooting Guides
Issue: High variability in experimental results.
Possible Cause: Inadequate control for confounding variables.
Troubleshooting Steps:
-
Review Study Design:
-
Randomization: Ensure that subjects were randomly assigned to treatment and control groups to evenly distribute known and unknown confounders.[15][16]
-
Restriction: If applicable, confirm that the study population was restricted to a specific subgroup to minimize variability (e.g., only patients with a specific genotype).[1]
-
Matching: In observational studies, verify that cases and controls were appropriately matched on key confounding variables like age and disease severity.[1]
-
-
Post-Hoc Statistical Analysis:
-
Stratification: Analyze the data in subgroups (strata) based on potential confounders (e.g., analyze data for different age groups separately).[15][17]
-
Multivariate Analysis: Employ statistical models such as Analysis of Covariance (ANCOVA) or multiple linear regression to adjust for the effects of multiple confounders simultaneously.[15][18]
-
Propensity Score Matching: In non-randomized studies, use propensity scores to match individuals in the treatment and control groups who have a similar likelihood of receiving the treatment based on their baseline characteristics.[1]
-
Issue: Unexpected or contradictory findings.
Possible Cause: Unidentified confounding variables influencing the results.
Troubleshooting Steps:
-
Data Exploration:
-
Conduct a thorough review of all collected baseline data to identify any systematic differences between treatment and control groups that were not initially accounted for.
-
Explore potential interactions between the treatment and confounding variables.
-
-
Literature Review:
-
Perform an updated literature search to identify any newly reported confounding variables for the disease under investigation.
-
-
Consult with Experts:
-
Seek input from biostatisticians and clinical experts to help identify potential hidden confounders and appropriate statistical methods to address them.
-
Data Presentation
Table 1: Hypothetical Baseline Characteristics of an ALS Clinical Trial for this compound
| Characteristic | This compound (N=150) | Placebo (N=150) | p-value |
| Age (years), mean ± SD | 58.2 ± 10.1 | 57.9 ± 10.5 | 0.78 |
| Female, n (%) | 72 (48%) | 75 (50%) | 0.73 |
| Disease Duration (months), mean ± SD | 18.5 ± 6.2 | 18.1 ± 6.5 | 0.64 |
| Bulbar Onset, n (%) | 45 (30%) | 48 (32%) | 0.71 |
| C9orf72 positive, n (%) | 15 (10%) | 14 (9.3%) | 0.85 |
| Riluzole Use, n (%) | 135 (90%) | 132 (88%) | 0.59 |
Table 2: Hypothetical Adjusted and Unadjusted Treatment Effects on ALSFRS-R Score
| Analysis | Treatment Effect (Difference in Slope) | 95% Confidence Interval | p-value |
| Unadjusted | -0.25 | -0.55 to 0.05 | 0.10 |
| Adjusted for Age, Sex, Disease Duration | -0.30 | -0.60 to -0.01 | 0.045 |
Experimental Protocols
Protocol: Controlling for Confounding Variables in a Preclinical Study of this compound in a Mouse Model of ALS
-
Animal Selection and Randomization:
-
Use a genetically validated mouse model of ALS (e.g., SOD1-G93A).
-
Randomly assign mice to treatment and vehicle control groups using a computer-generated randomization sequence. Ensure equal distribution of littermates across groups to control for genetic and maternal effects.
-
-
Housing and Environment:
-
House all animals under identical conditions (temperature, light-dark cycle, cage enrichment).
-
Provide ad libitum access to the same diet and water to control for nutritional variables.
-
-
Treatment Administration:
-
Administer this compound or vehicle at the same time each day by the same trained personnel to minimize handling stress and variability.
-
Blinding: The personnel administering the treatment and assessing the outcomes should be blinded to the treatment allocation.
-
-
Outcome Assessment:
-
Use standardized and validated methods for all behavioral and physiological assessments (e.g., rotarod for motor function, survival analysis).
-
Conduct assessments at the same time of day for all animals to control for diurnal variations.
-
-
Statistical Analysis:
-
Use ANCOVA to adjust for baseline differences in body weight or motor performance.
-
If both male and female mice are used, include sex as a factor in the statistical model.
-
Mandatory Visualization
Integrated Stress Response (ISR) Pathway and the Action of this compound
Caption: The Integrated Stress Response pathway and the activating role of this compound on eIF2B.
References
- 1. dovepress.com [dovepress.com]
- 2. alzforum.org [alzforum.org]
- 3. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calicolabs.com [calicolabs.com]
- 5. research.vu.nl [research.vu.nl]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. lifespan.io [lifespan.io]
- 8. Shortcomings in the Current Amyotrophic Lateral Sclerosis Trials and Potential Solutions for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing heterogeneity in amyotrophic lateral sclerosis CLINICAL TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapy Trial Design in Vanishing White Matter: An Expert Consortium Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. A rare case of adult-onset vanishing white matter leukoencephalopathy with movement disorder, expressing homozygous EIF2B3 and PRKN pathogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.libretexts.org [med.libretexts.org]
- 18. Confounding variables in statistics: How to identify and control them [statsig.com]
Limitations of ABBV-CLS-7262 in research applications
This technical support center provides researchers, scientists, and drug development professionals with information regarding the use of ABBV-CLS-7262 (also known as fosigotifator) in research applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway activated by various stressors.[3][4] By activating eIF2B, this compound helps to restore normal protein synthesis and resolve stress granules, which are implicated in the pathology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5][6]
Q2: What are the known limitations of this compound observed in clinical trials?
A2: The most significant limitation of this compound emerged from the HEALEY ALS Platform Trial, where it failed to meet its primary endpoint of slowing disease progression at the pre-specified primary dose.[3][7] While the drug was found to be safe and well-tolerated, it also did not meet key secondary endpoints related to respiratory function and overall quality of life at the primary dose.[2][7] However, a pre-specified exploratory analysis of a higher dose showed a statistically significant slowing in the decline of muscle strength in both upper and lower extremities, suggesting the primary dose may have been suboptimal.[3][7]
Q3: In which disease models has this compound shown preclinical promise?
A3: Preclinical studies have demonstrated the potential of eIF2B activators like this compound in models of various neurodegenerative diseases. In a mouse model of Vanishing White Matter (VWM) disease, an eIF2B activator rescued motor deficits and reduced neurofilament light chain (NfL) levels, a marker of neurodegeneration.[8][9] The underlying mechanism involves blunting the persistent ISR in the brain and spinal cord.[10]
Q4: What is the rationale for investigating this compound in diseases other than ALS?
A4: The investigation of this compound has expanded to other conditions where chronic activation of the Integrated Stress Response (ISR) is a shared mechanistic link.[3] This includes Vanishing White Matter (VWM) disease, a rare progressive leukoencephalopathy caused by mutations in the genes encoding eIF2B, and Major Depressive Disorder (MDD).[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of cellular response to this compound treatment | Suboptimal drug concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or model system. The HEALEY ALS trial results suggest that higher doses may be more effective.[3][7] |
| Cell line insensitivity. | Ensure that the chosen cell line has an intact and inducible Integrated Stress Response (ISR) pathway. Some cell lines may have mutations or alterations in this pathway that render them unresponsive. | |
| Incorrect experimental endpoint. | The primary effects of this compound are on protein synthesis and stress granule resolution.[4][5] Assays measuring these endpoints are more likely to show a direct effect than broader measures of cell viability. | |
| Inconsistent results between experiments | Variability in cellular stress levels. | The activity of this compound is dependent on the activation state of the ISR. Standardize the method and level of stress induction (e.g., tunicamycin, arsenite) across all experiments to ensure consistent ISR activation. |
| Drug stability and storage. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment to avoid degradation. | |
| Difficulty in translating in vitro findings to in vivo models | Poor bioavailability or CNS penetration. | This compound is described as a CNS-penetrant small molecule.[3] However, pharmacokinetic and pharmacodynamic studies are crucial to confirm adequate exposure in the target tissue of your in vivo model. |
| Off-target effects. | While primarily an eIF2B activator, high concentrations may lead to off-target effects. Include appropriate controls and consider testing analogs with different chemical scaffolds if off-target effects are suspected. |
Data from HEALEY ALS Platform Trial (Regimen F)
| Endpoint | Primary Dose Result | Exploratory High Dose Result | Reference |
| Primary Endpoint (Slowing Disease Progression) | Not Met | Not Reported | [3][7] |
| Key Secondary Endpoints (Respiratory Function, Quality of Life) | Not Met | Not Reported | [2][7] |
| Muscle Strength Decline (Upper Extremities) | No Significant Difference | 32% Slower Decline vs. Placebo | [7] |
| Muscle Strength Decline (Lower Extremities) | No Significant Difference | 62% Slower Decline vs. Placebo | [7] |
| Safety and Tolerability | Well-Tolerated | Well-Tolerated | [7] |
Experimental Protocols
General Protocol for Assessing this compound Efficacy in a Cellular Model of Neurodegeneration:
-
Cell Culture and Stress Induction:
-
Plate a relevant neuronal cell line (e.g., SH-SY5Y, primary neurons) at an appropriate density.
-
Induce cellular stress to activate the Integrated Stress Response (ISR). Common stressors include tunicamycin (to induce ER stress) or sodium arsenite (to induce oxidative stress). The concentration and duration of stressor exposure should be optimized for the specific cell line.
-
-
This compound Treatment:
-
Following stress induction, treat cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
-
Endpoint Analysis:
-
Western Blotting: Analyze the phosphorylation status of eIF2α and the expression levels of ISR target proteins such as ATF4 and CHOP. A successful treatment with this compound should lead to a reduction in these stress markers.
-
Immunofluorescence: Stain for stress granule markers (e.g., G3BP1, TIA-1) to visualize and quantify the formation and resolution of stress granules. This compound is expected to promote the dissolution of these granules.[4][5]
-
Protein Synthesis Assay: Measure the rate of new protein synthesis using methods like puromycin labeling followed by western blotting or fluorescence microscopy. This compound should rescue the global protein synthesis inhibition caused by ISR activation.
-
Visualizations
References
- 1. Fosigotifator - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Fosigotifator | ALZFORUM [alzforum.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. youtube.com [youtube.com]
- 5. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. neurology.org [neurology.org]
- 9. eIF2B activator this compound shows promise in vanishing white matter disease | BioWorld [bioworld.com]
- 10. calicolabs.com [calicolabs.com]
Validation & Comparative
A Comparative Guide to ABBV-CLS-7262 and DNL343: eIF2B Activators Targeting the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational small molecule drugs, ABBV-CLS-7262 (fosigotifator) and DNL343. Both compounds are designed to activate the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling network implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). While both drugs have been evaluated in clinical trials for ALS, their outcomes have differed, providing valuable insights for the research community.
Mechanism of Action: Targeting the Integrated Stress Response
Both this compound and DNL343 are activators of eIF2B.[1][2][3][4][5] The ISR is a key pathway that regulates protein synthesis in response to cellular stress. In neurodegenerative diseases, the accumulation of misfolded proteins can lead to chronic activation of the ISR, which in turn inhibits eIF2B. This inhibition reduces global protein synthesis and can contribute to the formation of stress granules, which are dense aggregates of proteins and RNAs. In ALS, the protein TDP-43 is a key component of these stress granules. By activating eIF2B, both this compound and DNL343 aim to restore normal protein synthesis and dissolve TDP-43 containing stress granules.[6][7]
dot
Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of eIF2B activators.
Preclinical Data Comparison
While both molecules act on the same target, their preclinical profiles show some distinctions. DNL343 has a reported IC50 value of 13 nM in a cellular assay measuring the inhibition of TDP-43 positive stress granule formation. This provides a quantitative measure of its potency in a disease-relevant context. For this compound, while described as a potent eIF2B activator, specific IC50 values from biochemical or cellular assays are not publicly available in the reviewed literature.[1]
| Parameter | This compound (fosigotifator) | DNL343 |
| Target | eIF2B activator | eIF2B activator |
| Reported Preclinical Potency | Described as a potent activator | IC50 of 13 nM in a stress granule dissolution assay |
Clinical Trial Performance in ALS
Both this compound and DNL343 were investigated in the HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of therapies for ALS.
DNL343 (Regimen G): The Phase 2/3 trial of DNL343 did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at 24 weeks.[6][7] Key secondary endpoints, including measures of muscle strength and respiratory function, also did not show a statistically significant difference between the DNL343 and placebo groups.[6][7]
This compound (fosigotifator) (Regimen F): The primary analysis of the Phase 2/3 trial for fosigotifator also did not meet its primary endpoint at the primary dose.[1] However, at an exploratory high dose, there were statistically significant differences in a key secondary endpoint measuring muscle strength.
| Clinical Trial Outcome (HEALEY ALS Platform Trial) | This compound (fosigotifator) | DNL343 |
| Primary Endpoint (ALSFRS-R & Survival) | Not met at the primary dose[1] | Not met[6][7] |
| Secondary Endpoint (Muscle Strength) | Exploratory High Dose: - 32% slower decline in upper extremity muscles (p=0.014)[1]- 37% slower decline compared to regimen-only placebo (p=0.007)[1] | No statistically significant difference[6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the study of eIF2B activators.
Measurement of ISR Biomarkers (ATF4 and CHAC1 mRNA) by Quantitative RT-PCR
This protocol outlines the steps for quantifying the mRNA levels of ISR target genes, ATF4 and CHAC1, in cultured cells following treatment with a test compound.
dot
Figure 2: Workflow for measuring ISR biomarker mRNA levels by quantitative RT-PCR.
1. Cell Culture and Treatment:
-
Seed appropriate neuronal or other relevant cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, treat the cells with various concentrations of the test compound (this compound or DNL343) or a known ISR inducer (e.g., tunicamycin or thapsigargin) as a positive control. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
3. cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers for the target genes (ATF4 and CHAC1) and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression compared to the vehicle-treated control using the 2-ΔΔCt method.
Stress Granule Dissolution Assay by Immunofluorescence
This protocol describes a method to visualize and quantify the dissolution of stress granules in cells treated with an eIF2B activator.
1. Cell Seeding and Stress Induction:
-
Seed cells on glass coverslips in a 24-well plate.
-
The next day, induce stress granule formation by treating the cells with a stressor such as sodium arsenite (e.g., 0.5 mM for 1 hour).
2. Compound Treatment:
-
After stress induction, remove the stressor-containing medium and replace it with fresh medium containing various concentrations of the test compound (this compound or DNL343) or vehicle control.
-
Incubate for a time course (e.g., 0, 30, 60, 120 minutes) to assess the rate of stress granule dissolution.
3. Immunofluorescence Staining:
-
At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against a stress granule marker (e.g., G3BP1 or TIA-1) and, if desired, TDP-43, overnight at 4°C.
-
The following day, wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and size of stress granules per cell using image analysis software (e.g., ImageJ or CellProfiler). The percentage of cells with stress granules can also be determined.
Summary and Future Perspectives
The investigation of this compound and DNL343 has provided the scientific community with valuable data on the therapeutic potential of targeting the Integrated Stress Response in neurodegenerative diseases. While DNL343 did not demonstrate efficacy in the HEALEY ALS Platform Trial, the intriguing secondary endpoint results for the high dose of fosigotifator suggest that eIF2B activation may still hold promise for the treatment of ALS.[1] Further analysis of the complete dataset from these trials, including biomarker data, will be critical in understanding the full therapeutic potential and guiding the future development of eIF2B activators. The detailed experimental protocols provided here serve as a resource for researchers continuing to explore this important therapeutic strategy.
References
- 1. This compound (Fosigotifator) | eIF2B activator | Probechem Biochemicals [probechem.com]
- 2. lifespan.io [lifespan.io]
- 3. alzforum.org [alzforum.org]
- 4. fosigotifator (this compound) / AbbVie, Calico Life Sciences [delta.larvol.com]
- 5. Protocols | Immunofluorescence | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Fosigotifator vs. ISRIB in the Integrated Stress Response Arena
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative and age-related diseases, the Integrated Stress Response (ISR) has emerged as a critical therapeutic target. Two small molecules, fosigotifator and ISRIB, have taken center stage in preclinical research for their ability to modulate this pathway. This guide offers an objective comparison of their performance in preclinical models, supported by available experimental data, to inform future research and development efforts.
At a Glance: Key Differences and Similarities
Both fosigotifator and ISRIB are activators of the eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. By activating eIF2B, they counteract the effects of cellular stress, which can otherwise lead to a shutdown of protein production and contribute to neuronal dysfunction. While they share a common target, their preclinical validation has been explored in different disease models, revealing distinct profiles.
| Feature | Fosigotifator (ABBV-CLS-7262) | ISRIB (Integrated Stress Response Inhibitor) |
| Primary Preclinical Model | Vanishing White Matter (VWM) Disease | Traumatic Brain Injury (TBI), Age-Related Cognitive Decline |
| Reported Efficacy | Corrected coordination and movement problems in a VWM mouse model.[1][2][3] | Reversed cognitive deficits and restored synaptic plasticity in TBI and aging mouse models. |
| Quantitative Data Availability | Limited publicly available quantitative data. | Publicly available quantitative data from behavioral and cellular assays. |
| Development Status | Under clinical investigation for VWM and Amyotrophic Lateral Sclerosis (ALS).[1][3] | Experimental tool compound; has not entered clinical trials due to challenges with solubility and bioavailability. |
Deep Dive: Mechanism of Action
The Integrated Stress Response is a cellular signaling network activated by various stressors, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits eIF2B, resulting in a global reduction of protein synthesis.[4] Both fosigotifator and ISRIB work by activating eIF2B, thereby restoring protein synthesis.[1][4] ISRIB has been shown to bind to and stabilize the decameric form of eIF2B, enhancing its activity even in the presence of phosphorylated eIF2α.[4] Fosigotifator also directly targets and activates eIF2B.[1][5]
Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of fosigotifator and ISRIB.
Preclinical Efficacy: A Tale of Two Models
Fosigotifator in Vanishing White Matter Disease
Fosigotifator has been primarily evaluated in a preclinical mouse model of Vanishing White Matter (VWM) disease, a rare genetic leukoencephalopathy caused by mutations in the genes encoding eIF2B. In these models, fosigotifator has been reported to:
-
Rescue motor deficits: Corrected coordination and movement problems.[1][2][3][6]
-
Modulate ISR biomarkers: Blunted the persistent ISR in the brain and spinal cord, with observed changes in ISR gene expression and pharmacodynamic biomarkers.[1][6]
-
Reduce neurodegeneration markers: Significantly reduced neurofilament light polypeptide, suggesting a link between ISR attenuation and neurodegeneration.[6]
While these results are promising, specific quantitative data from these preclinical studies, such as performance in motor function tests (e.g., rotating rod, grip strength), have not been made widely public.
ISRIB in Traumatic Brain Injury and Cognitive Decline
ISRIB has a more extensive public record of preclinical efficacy, particularly in models of traumatic brain injury and age-related cognitive decline.
Table 1: Summary of ISRIB Efficacy in Preclinical Cognitive Models
| Preclinical Model | Behavioral Test | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Morris Water Maze | Reversed spatial memory deficits when administered weeks after injury. | |
| Radial Arm Water Maze | Improved memory performance in injured animals. | ||
| Aged Mice (~19 months) | Radial Arm Water Maze | Improved memory performance comparable to young mice, lasting up to one week after treatment.[7] | [7] |
| Delayed Matching to Place | Restored working and episodic learning and memory weeks after administration.[7] | [7] |
These studies demonstrate ISRIB's ability to not only prevent but also reverse existing cognitive deficits in preclinical models.
Experimental Protocols in Focus
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of these compounds.
Morris Water Maze (for spatial learning and memory)
This test assesses a rodent's ability to learn and remember the location of a hidden platform in a circular pool of opaque water.[4] Key parameters measured include:
-
Escape latency: The time it takes for the animal to find the hidden platform.
-
Path length: The distance traveled to reach the platform.
-
Time in target quadrant: During a probe trial (platform removed), the time spent in the quadrant where the platform was previously located.
Radial Arm Water Maze (for spatial learning and memory)
This maze consists of a central hub with multiple arms radiating outwards, one of which contains a hidden escape platform.[8] It is used to assess both reference and working memory.[8] Performance is typically measured by:
-
Number of errors: Entries into non-baited arms before finding the correct one.
-
Time to find the platform: The latency to locate the baited arm.
Figure 2: A general experimental workflow for preclinical evaluation of ISR modulators.
Safety and Toxicology in Preclinical Models
Preclinical safety is a critical determinant of a compound's therapeutic potential.
-
Fosigotifator: Was well-tolerated in healthy volunteers in a Phase I clinical trial following dosing for up to 14 days.[6] In a Phase 2/3 trial for ALS, fosigotifator was found to be safe and well-tolerated with no meaningful safety differences between doses.[9]
-
ISRIB: While showing efficacy at lower doses, higher doses (5 mg/kg) have been associated with excessive mortality in some animal models, suggesting a narrow therapeutic window.[10] Its poor solubility and bioavailability have also posed challenges for clinical development.[11][12][13]
Conclusion
Fosigotifator and ISRIB both hold promise as modulators of the Integrated Stress Response, a pathway implicated in a growing number of diseases. Fosigotifator is actively being pursued in clinical trials for rare neurodegenerative diseases, with preclinical data suggesting a positive effect on motor function. ISRIB, while a valuable research tool that has demonstrated robust efficacy in reversing cognitive deficits in preclinical models, faces significant hurdles for clinical translation due to its pharmacokinetic and safety profile.
For researchers in the field, the preclinical data on ISRIB provides a strong rationale for the therapeutic potential of targeting the ISR for cognitive disorders. The development of fosigotifator, on the other hand, offers a case study in translating this concept to the clinic for genetically defined diseases. The direct comparison of these two molecules is limited by the lack of head-to-head studies and the differing levels of publicly available quantitative data. Future research, including the publication of more detailed preclinical data for fosigotifator, will be crucial for a more complete understanding of their respective therapeutic windows and potential applications.
References
- 1. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 2. Fosigotifator Selected for FDA START Pilot Program [synapse.patsnap.com]
- 3. calicolabs.com [calicolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. calicolabs.com [calicolabs.com]
- 6. eIF2B activator this compound shows promise in vanishing white matter disease | BioWorld [bioworld.com]
- 7. Small molecule cognitive enhancer reverses age-related memory decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-day radial-arm water maze learning and memory task; robust resolution of amyloid-related memory deficits in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator [massgeneral.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. Maximizing ISRIB Potential Requires Addressing Specificity, Long-term Safety, and Disease-specific Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to eIF2B Activators: Validating the Effect of ABBV-CLS-7262
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ABBV-CLS-7262 (fosigotifator), an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B), with other known eIF2B activators. The objective is to offer a comprehensive overview of their effects on the eIF2B-mediated integrated stress response (ISR) pathway, supported by available preclinical and clinical data.
Introduction to eIF2B and the Integrated Stress Response
The eukaryotic initiation factor 2B (eIF2B) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in protein synthesis. It catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the initiation of mRNA translation. The integrated stress response (ISR) is a highly conserved signaling pathway activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α), which converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This leads to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).
Chronic activation of the ISR has been implicated in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease. Small molecule activators of eIF2B, such as this compound, are being investigated as a therapeutic strategy to counteract the detrimental effects of sustained ISR activation. These activators aim to restore eIF2B activity, thereby rescuing normal protein synthesis and mitigating cellular dysfunction.
Comparative Analysis of eIF2B Activators
This section compares this compound with other notable eIF2B activators: ISRIB, 2BAct, and DNL343. The comparison is based on their mechanism of action, preclinical efficacy, and clinical development status.
Data Presentation
Table 1: In Vitro Potency of eIF2B Activators
| Compound | Assay Type | System | Potency (EC50/IC50) | Reference |
| This compound | eIF2B GEF Assay | Not Publicly Available | Not Publicly Available | - |
| ATF4 Reporter Assay | Not Publicly Available | Not Publicly Available | - | |
| ISRIB | ATF4-luciferase Reporter Assay | HEK293T cells | Similar to 2BAct | [1] |
| 2BAct | eIF2B GEF Assay | Primary fibroblast lysates (R191H mouse model of VWM) | 7.3 nM | [2] |
| ATF4-luciferase Reporter Assay | HEK293T cells | Similar to ISRIB | [1] | |
| DNL343 | eIF2B GEF Assay | Not Publicly Available | Not Publicly Available | - |
| ISR Biomarker Assays | Preclinical models | Demonstrated robust ISR inhibition | [3] |
Table 2: Preclinical and Clinical Summary of eIF2B Activators
| Compound | Preclinical Models and Key Findings | Clinical Development Status | Key Clinical Findings |
| This compound (fosigotifator) | - Mouse model of Vanishing White Matter (VWM) disease: Blunted persistent ISR in the brain and spinal cord, corrected coordination and movement problems.[3][4][5] | - Phase 1b/2 trial for VWM disease (NCT05757141).[3][4] - HEALEY ALS Platform Trial (Regimen F, NCT05740813) - Completed.[6] | - ALS Trial: Did not meet primary endpoint at the primary dose. Showed potential for slower deterioration in muscle strength and respiratory function at a higher exploratory dose.[7][8] - Generally well-tolerated.[7] |
| ISRIB | - Neuroprotective in models of head trauma, Down's syndrome, and VWM disease.[9] | Limited clinical development due to poor pharmacokinetic properties. | - |
| 2BAct | - Mouse model of VWM disease: Prevented all measures of pathology, normalized transcriptome and proteome.[10] | Preclinical. | - |
| DNL343 | - CNS penetrant, robustly inhibited ISR in acute and chronic neurodegeneration models.[3] - Neuroprotective effects demonstrated.[3] | - HEALEY ALS Platform Trial - Completed. | - ALS Trial: Did not meet primary endpoint.[8] - Generally well-tolerated, demonstrated target engagement and ISR biomarker reduction in blood samples. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of a compound to enhance the GEF activity of eIF2B.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of exchange in the presence of a test compound indicates eIF2B activation.
Protocol Outline:
-
Preparation of Reagents:
-
Purified recombinant human eIF2 and eIF2B proteins.
-
BODIPY-FL-GDP fluorescent probe.
-
Unlabeled GDP.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
-
Loading of eIF2 with BODIPY-FL-GDP:
-
Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in the assay buffer to form the eIF2•BODIPY-FL-GDP complex.
-
Remove unbound fluorescent probe using a desalting column.
-
-
GEF Reaction:
-
In a microplate, combine the eIF2•BODIPY-FL-GDP complex with purified eIF2B.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the exchange reaction by adding a large excess of unlabeled GDP.
-
-
Data Acquisition:
-
Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader. The release of BODIPY-FL-GDP into the aqueous environment leads to a decrease in its fluorescence.
-
-
Data Analysis:
Cellular ATF4 Luciferase Reporter Assay
This cell-based assay is used to assess the inhibition of the ISR pathway.
Principle: The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a promoter containing ATF4 response elements. Activation of the ISR leads to increased ATF4 expression and a corresponding increase in luciferase activity. A test compound that activates eIF2B will suppress ISR activation and thus reduce the luciferase signal induced by a stressor.
Protocol Outline:
-
Cell Culture:
-
Use a stable cell line, such as HEK293, expressing an ATF4-luciferase reporter construct.[12]
-
Culture the cells in appropriate media and conditions.
-
-
Compound Treatment and Stress Induction:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Induce ISR by adding a known stressor, such as thapsigargin (an ER stress inducer) or tunicamycin.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells.
-
Measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of the stress-induced luciferase signal for each compound concentration.
-
Plot the percentage of inhibition against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (e.g., an eIF2B activator) to its target protein (eIF2B) can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the thermal stability of eIF2B in the presence of the compound indicates direct binding.
Protocol Outline:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of soluble eIF2B in the supernatant at each temperature using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble eIF2B as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the eIF2B signaling pathway and the experimental workflow for validating the effect of this compound.
Caption: The eIF2B signaling pathway in the Integrated Stress Response.
Caption: Experimental workflow for validating the effect of this compound.
Conclusion
This compound (fosigotifator) is a promising eIF2B activator with demonstrated preclinical efficacy in a relevant disease model of Vanishing White Matter disease. While direct quantitative in vitro comparisons with other eIF2B activators like ISRIB and 2BAct are not publicly available, its progression into clinical trials for both VWM and ALS underscores its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic ISR activation. The clinical trial results in ALS, although not meeting the primary endpoint, suggest a potential dose-dependent effect on muscle strength, warranting further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging eIF2B activators. Further publication of detailed preclinical data for this compound will be crucial for a more comprehensive comparative assessment.
References
- 1. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calico Life Sciences Announces First Participant Dosed in Phase 1b Clinical Study Evaluating this compound for the Treatment of Vanishing White Matter Disease - Vanishing White Matter Consortium [vwmconsortium.org]
- 4. calicolabs.com [calicolabs.com]
- 5. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]
- 6. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]
- 7. als.eu [als.eu]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Fosigotifator | ALZFORUM [alzforum.org]
- 10. fosigotifator (this compound) / AbbVie, Calico Life Sciences [delta.larvol.com]
- 11. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. signosisinc.com [signosisinc.com]
A Comparative Analysis of ABBV-CLS-7262 (Fosigotifator) in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial data for ABBV-CLS-7262 (fosigotifator), an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B). This novel therapeutic targets the integrated stress response (ISR), a key cellular pathway implicated in the pathogenesis of several neurodegenerative diseases. The primary focus of this analysis is on its development for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease. A direct comparison is made with DNL343, another eIF2B activator, and other relevant ALS treatments.
Executive Summary
This compound, developed by Calico Life Sciences and AbbVie, has been evaluated in the HEALEY ALS Platform Trial (Regimen F), a Phase 2/3 study. The trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at the primary dose.[1][2][3][4] However, a pre-specified analysis of an exploratory high dose revealed potentially encouraging signals in slowing the decline of muscle strength.[1][2][4] The treatment was found to be safe and well-tolerated.[1][4]
A direct competitor, Denali Therapeutics' DNL343, also an eIF2B agonist, similarly failed to meet its primary endpoint in the same HEALEY ALS Platform Trial (Regimen G).[5][6][7][8] This suggests that while the ISR pathway remains a compelling target, further investigation is needed to understand the therapeutic potential of this class of drugs in ALS.
This compound is also being investigated in a Phase 1b/2 clinical trial for Vanishing White Matter (VWM) disease, a rare and fatal genetic leukoencephalopathy. Efficacy data from this trial is not yet available.
This guide will delve into the available clinical trial data for this compound, its mechanism of action, and a comparative analysis with other therapeutic interventions.
Mechanism of Action: Targeting the Integrated Stress Response
This compound is designed to activate eIF2B, a crucial protein complex that regulates the rate of protein synthesis in cells. In several neurodegenerative diseases, including ALS, the accumulation of misfolded proteins triggers a cellular stress pathway known as the Integrated Stress Response (ISR). Chronic activation of the ISR leads to a shutdown of global protein synthesis and the formation of stress granules, which can contribute to neuronal dysfunction and death. By activating eIF2B, this compound aims to counteract the effects of the ISR, restore protein synthesis, and thereby protect neurons.[3]
Clinical Trial Data: this compound in ALS (HEALEY Platform Trial - Regimen F)
The HEALEY ALS Platform Trial is a multicenter, multi-regimen study designed to accelerate the development of new therapies for ALS. This compound was evaluated in Regimen F.
Experimental Protocol: HEALEY ALS Platform Trial (Regimen F)
-
Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.
-
Participants: Adults with amyotrophic lateral sclerosis.
-
Intervention: Two doses of fosigotifator (a primary dose and an exploratory high dose) administered orally once daily for 24 weeks.[9]
-
Primary Endpoint: Change in disease severity over time as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.
-
Key Secondary Endpoints: Muscle strength, respiratory function, and health-related quality of life.[3]
Efficacy and Safety Data
Note: Detailed quantitative data from the HEALEY ALS Platform Trial have not yet been fully published. The following tables summarize the publicly available topline results.
Table 1: Topline Efficacy Results of this compound in the HEALEY ALS Platform Trial (Regimen F)
| Endpoint | Primary Dose vs. Placebo | Exploratory High Dose vs. Placebo |
| Primary Endpoint (ALSFRS-R & Survival) | Did not meet statistical significance[1][2][3][4] | Did not meet statistical significance[3] |
| Secondary Endpoint: Muscle Strength (Upper Extremities) | Not statistically different | 32% slower decline (nominal p=0.014)[1][4] |
| Secondary Endpoint: Muscle Strength (Lower Extremities) | Not statistically different | 62% slower decline (nominal p=0.037)[1][4] |
| Secondary Endpoint: Respiratory Function (Slow Vital Capacity) | Not statistically different | Potential signal towards slowing decline[1][3][4] |
Table 2: Topline Safety and Tolerability of this compound in the HEALEY ALS Platform Trial (Regimen F)
| Adverse Events | This compound (Combined Doses) | Placebo |
| Treatment-Emergent Adverse Events (TEAEs) | 90.6%[1][4] | 89.7%[1][4] |
| Treatment-Related TEAEs | 25.2%[1][4][9] | 26.2%[1][4][9] |
Comparative Analysis with DNL343 (HEALEY Platform Trial - Regimen G)
DNL343, another eIF2B activator, was evaluated in Regimen G of the HEALEY ALS Platform Trial, providing a direct comparison of two drugs with the same mechanism of action.
Experimental Protocol: HEALEY ALS Platform Trial (Regimen G)
The protocol for Regimen G was largely similar to Regimen F, with the key difference being the investigational drug.
-
Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.
-
Participants: Adults with amyotrophic lateral sclerosis.
-
Intervention: DNL343 administered orally.
-
Primary Endpoint: Change in disease severity over time as measured by the ALSFRS-R and survival.
-
Key Secondary Endpoints: Muscle strength and respiratory function.[5][6][8]
Efficacy and Safety Data
Table 3: Topline Efficacy Results of DNL343 in the HEALEY ALS Platform Trial (Regimen G)
| Endpoint | DNL343 vs. Placebo |
| Primary Endpoint (ALSFRS-R & Survival) | Did not meet statistical significance[5][6][8] |
| Secondary Endpoints (Muscle Strength & Respiratory Function) | Not statistically different[5][6][8] |
Safety: DNL343 was reported to be safe and well-tolerated.[5][6][8]
Comparison with Other ALS Treatments
To provide a broader context, the following table summarizes the efficacy of approved and other investigational treatments for ALS.
Table 4: Comparative Efficacy of Various ALS Treatments
| Treatment | Mechanism of Action | Key Efficacy Finding |
| Riluzole | Glutamate antagonist | Modest survival benefit of 2-3 months. |
| Edaravone | Antioxidant | Slowed decline in ALSFRS-R score by 33% in a select patient population. |
| AMX0035 (Relyvrio) | Combination of sodium phenylbutyrate and taurursodiol | Phase 3 PHOENIX trial did not meet its primary endpoint. |
| This compound (Fosigotifator) | eIF2B activator | Did not meet primary endpoint; potential signal on muscle strength at high dose.[1][2][3][4] |
| DNL343 | eIF2B activator | Did not meet primary endpoint.[5][6][8] |
This compound in Vanishing White Matter (VWM) Disease
This compound is also being investigated in an open-label Phase 1b/2 clinical trial (NCT05757141) for the treatment of VWM disease.
Experimental Protocol: NCT05757141
-
Study Design: Open-label, exploratory study.
-
Participants: Adult and pediatric patients with a diagnosis of VWM disease.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Pharmacokinetics and exploratory efficacy.
As this is an ongoing, open-label study, efficacy data is not yet available. The rationale for investigating an eIF2B activator in VWM is strong, as the disease is caused by mutations in the genes encoding the eIF2B complex.
Conclusion
The clinical development of this compound highlights both the promise and the challenges of targeting the Integrated Stress Response in neurodegenerative diseases. While the topline results from the HEALEY ALS Platform Trial were disappointing in that the primary endpoint was not met, the potential signal on muscle strength at a higher dose warrants further investigation. The direct comparison with DNL343, which also failed to show efficacy, suggests that a more nuanced understanding of the role of eIF2B activation in the complex pathology of ALS is required.
The ongoing trial in VWM disease holds promise, given the direct genetic link between the disease and the drug's target. The results of this trial will be crucial in validating the therapeutic potential of eIF2B activators.
For researchers and drug development professionals, the story of this compound underscores the importance of dose-ranging studies and the potential for subgroup analyses to uncover signals of activity. It also emphasizes the value of platform trials in efficiently evaluating multiple therapeutic candidates. As more data from the HEALEY trial and the VWM study become available, a clearer picture of the therapeutic utility of this compound will emerge.
References
- 1. als.eu [als.eu]
- 2. neurologylive.com [neurologylive.com]
- 3. calicolabs.com [calicolabs.com]
- 4. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator [massgeneral.org]
- 5. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 6. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 [massgeneral.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Denali Therapeutics’ trial of DNL343 fails to meet primary endpoint [clinicaltrialsarena.com]
- 9. firstwordpharma.com [firstwordpharma.com]
A Preclinical Comparison of ABBV-CLS-7262 and Standard of Care in ALS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug ABBV-CLS-7262 (also known as fosigotifator) and the current standard of care treatments for amyotrophic lateral sclerosis (ALS), focusing on their preclinical evaluation in widely used animal models of the disease. While direct comparative preclinical data for this compound in ALS models is not extensively available in the public domain, this guide synthesizes the known mechanisms of action and available preclinical data for the standard of care to offer a valuable reference for the research community.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and the standard of care drugs, riluzole and edaravone, diverge significantly in their molecular targets and pathways.
This compound: Targeting the Integrated Stress Response
This compound is a novel small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling network that is activated by various stressors, including the accumulation of misfolded proteins, a pathological hallmark of ALS. In stressed motor neurons, chronic ISR activation leads to a shutdown of global protein synthesis and the formation of stress granules, which can contain TDP-43, another key protein implicated in ALS pathology. By activating eIF2B, this compound aims to restore normal protein synthesis and dissolve these pathological stress granules, thereby protecting motor neurons from degeneration.[1]
Standard of Care: Riluzole and Edaravone
Riluzole, the first drug approved for ALS, is believed to exert its neuroprotective effects primarily by inhibiting glutamate excitotoxicity, a process where excessive glutamate signaling damages neurons. It is thought to act by blocking voltage-gated sodium channels and inhibiting presynaptic glutamate release.
Edaravone is a free radical scavenger. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is another mechanism implicated in ALS pathogenesis. Edaravone is designed to neutralize these harmful free radicals, thus reducing oxidative damage to motor neurons.[1]
Preclinical Efficacy in ALS Models: A Look at the Data
The most commonly used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which expresses a mutated human superoxide dismutase 1 (SOD1) gene found in some forms of familial ALS. While preclinical data for this compound in this or other ALS models is not yet publicly detailed, extensive studies have been conducted on riluzole and edaravone.
It is important to note that the preclinical efficacy of both riluzole and edaravone in SOD1-G93A mice has shown variability across studies, and the modest effects observed in these models have translated to limited clinical benefit in human patients.
Table 1: Summary of Preclinical Efficacy of Riluzole in SOD1-G93A Mice
| Parameter | Outcome | Key Findings |
| Survival | Modest increase or no significant effect | Some studies report a slight extension in lifespan, while others find no significant survival benefit. |
| Motor Function | Delayed onset of motor deficits and/or slower decline | Improvements in motor performance, as measured by rotarod tests or grip strength, have been observed in some studies. |
| Neuropathology | Variable effects on motor neuron loss | Data on the preservation of motor neurons in the spinal cord is inconsistent across different studies. |
Table 2: Summary of Preclinical Efficacy of Edaravone in SOD1-G93A Mice
| Parameter | Outcome | Key Findings |
| Survival | Modest increase or no significant effect | Similar to riluzole, the effect of edaravone on survival in SOD1-G93A mice is not consistently robust. |
| Motor Function | Delayed onset of motor deficits and/or slower decline | Several studies have reported that edaravone can delay the decline in motor function. |
| Biomarkers | Reduction in markers of oxidative stress | Edaravone has been shown to decrease levels of oxidative stress markers in the spinal cord of SOD1-G93A mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments typically performed in the evaluation of potential ALS therapeutics in the SOD1-G93A mouse model.
Survival Studies:
-
Animal Model: SOD1-G93A transgenic mice and non-transgenic littermates as controls.
-
Treatment Administration: Drug or vehicle is administered daily via a specified route (e.g., oral gavage, intraperitoneal injection) starting at a pre-symptomatic or early symptomatic stage.
-
Endpoint: The primary endpoint is the date of death or euthanasia when the animal reaches a pre-defined humane endpoint (e.g., inability to right itself within 30 seconds). Survival is typically analyzed using Kaplan-Meier survival curves.
Motor Function Assessment:
-
Rotarod Test: Mice are placed on a rotating rod with increasing speed. The latency to fall is recorded as a measure of motor coordination and balance.
-
Grip Strength Test: The peak force exerted by the forelimbs or hindlimbs is measured using a grip strength meter.
-
Gait Analysis: Changes in walking patterns, such as stride length and paw placement, are analyzed to detect subtle motor deficits.
Neuropathological Analysis:
-
Tissue Collection: At the end of the study, spinal cord and brain tissues are collected.
-
Motor Neuron Counting: Sections of the lumbar spinal cord are stained (e.g., with Nissl stain), and the number of surviving motor neurons is quantified.
-
Immunohistochemistry: Staining for specific markers of pathology, such as protein aggregates (e.g., TDP-43, ubiquitin) or markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for preclinical ALS studies.
Caption: Signaling pathway of this compound in the context of the Integrated Stress Response.
Caption: A generalized experimental workflow for preclinical drug testing in an ALS mouse model.
Conclusion
This compound represents a novel therapeutic strategy for ALS by targeting the Integrated Stress Response, a distinct mechanism compared to the established standard of care drugs, riluzole and edaravone. While the preclinical data for riluzole and edaravone in ALS models demonstrate modest effects, the lack of publicly available, direct comparative preclinical data for this compound makes a head-to-head comparison challenging at this stage. The outcomes of ongoing and future preclinical and clinical studies will be critical in elucidating the therapeutic potential of this new approach in the fight against ALS. Researchers are encouraged to consult primary literature for detailed experimental protocols and specific data as it becomes available.
References
A Head-to-Head Showdown: Comparing the Potency and Properties of eIF2B Activators
For researchers, scientists, and drug development professionals, the landscape of eukaryotic initiation factor 2B (eIF2B) activators is evolving rapidly. These small molecules, which target a key regulator of protein synthesis, hold immense promise for treating a range of neurological and neurodegenerative diseases. This guide provides a comparative analysis of three prominent eIF2B activators: ISRIB, 2BAct, and the clinical-stage compound DNL343, supported by available experimental data.
The integrated stress response (ISR) is a fundamental cellular pathway activated by various stressors, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, suppressing global protein synthesis. While transient ISR activation is protective, chronic activation is implicated in the pathology of numerous diseases. eIF2B activators are designed to counteract this by enhancing eIF2B activity, even in the presence of phosphorylated eIF2α.
Quantitative Comparison of eIF2B Activators
The following table summarizes the available quantitative data for ISRIB, 2BAct, and DNL343, highlighting their potency and key characteristics.
| Feature | ISRIB | 2BAct | DNL343 |
| Potency (Cell-Based Assays) | EC50 of ~5 nM (ATF4-luciferase reporter assay)[1] | Similar potency to ISRIB (ATF4-lucifergarten reporter assay)[2] | IC50 of 13 nM (Stress Granule Formation Assay)[3] |
| Brain Penetrance | Limited | CNS penetrant (unbound brain/plasma ratio ~0.3)[2] | High CNS penetrance[4][5] |
| Oral Bioavailability | Poor[5] | Orally bioavailable[2] | Orally active[3] |
| Known Liabilities | Poor solubility and oral bioavailability[5][6] | Cardiovascular liability in dogs[5][6] | Generally well-tolerated in Phase 1 clinical trials[7] |
| Clinical Development | Preclinical | Preclinical | Phase 1b completed in ALS patients[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Integrated Stress Response pathway and a typical experimental workflow for characterizing eIF2B activators.
Experimental Protocols
Below are detailed methodologies for two key experiments cited in the comparison of eIF2B activators.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate eIF2, and how this is modulated by activators.
Principle: The assay kinetically monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to eIF2 for an unlabeled GDP or GTP in the presence of eIF2B. The release of the fluorescent GDP results in a decrease in fluorescence intensity, and the rate of this decrease is proportional to the GEF activity of eIF2B.
Materials:
-
Purified recombinant human eIF2 and eIF2B complexes.
-
BODIPY-FL-GDP (fluorescent GDP analog).
-
Unlabeled GDP or GTP.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
Microplate reader capable of fluorescence detection.
-
eIF2B activator compounds (ISRIB, 2BAct, DNL343).
Procedure:
-
Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP in the assay buffer to allow for binding. Remove unbound fluorescent GDP using a desalting column.
-
Assay Setup: In a 96-well plate, add the assay buffer, the eIF2B activator at various concentrations, and the purified eIF2B enzyme.
-
Initiation of Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to each well to start the exchange reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the activator. Plot the rates against the activator concentration to determine the EC50 value.
ATF4-Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibition of the Integrated Stress Response by eIF2B activators.
Principle: This assay utilizes a stable cell line (e.g., HEK293T) expressing a luciferase reporter gene under the control of the ATF4 promoter. ATF4 is a key transcription factor translationally upregulated during the ISR. Activation of the ISR by a stressor (e.g., thapsigargin) leads to increased ATF4 expression and, consequently, increased luciferase activity. eIF2B activators will suppress this induction in a dose-dependent manner.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
ISR inducer (e.g., Thapsigargin).
-
eIF2B activator compounds (ISRIB, 2BAct, DNL343).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ATF4-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the eIF2B activator compounds.
-
ISR Induction: After a short pre-incubation with the compounds, add the ISR inducer (e.g., thapsigargin) to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 hours) to allow for ATF4 and luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) if necessary. Plot the normalized luminescence against the activator concentration to determine the EC50 or IC50 value for ISR inhibition.
Summary and Future Directions
The development of eIF2B activators has progressed from the initial discovery of ISRIB to the clinical evaluation of DNL343. While ISRIB and 2BAct have been valuable research tools, their therapeutic potential has been hampered by unfavorable pharmacokinetic properties and safety concerns. DNL343 represents a significant advancement, demonstrating a favorable profile in early clinical studies.
Future head-to-head studies should aim to provide a more comprehensive and direct comparison of these and other emerging eIF2B activators across a standardized panel of in vitro and in vivo assays. This will be crucial for identifying the most promising candidates for further clinical development and for ultimately realizing the therapeutic potential of targeting the integrated stress response.
References
- 1. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 5. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 7. Denali Therapeutics Announces New DNL343 (eIF2B Agonist) Phase 1b Data in ALS To Be Presented at the Upcoming AAN Annual Meeting - BioSpace [biospace.com]
Comparative Guide to ABBV-CLS-7262 and Alternative Therapeutic Agents
This guide provides a comparative overview of ABBV-CLS-7262 (fosigotifator) and other therapeutic agents for Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on available experimental data.
Introduction to this compound
This compound, also known as fosigotifator, is an investigational, orally administered small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1][2] This protein is a crucial regulator of the Integrated Stress Response (ISR), a cellular pathway that, when chronically activated, is implicated in the pathophysiology of several neurodegenerative diseases, including VWM and ALS.[3][4][5] By activating eIF2B, this compound aims to restore normal protein synthesis and mitigate cellular stress, potentially slowing disease progression.[3][6]
This compound: Mechanism of Action
The Integrated Stress Response is a key cellular signaling network activated by various stressors. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which then inhibits eIF2B. This inhibition leads to a general shutdown of protein synthesis. This compound acts as an allosteric activator of eIF2B, making it less sensitive to the inhibitory effects of phosphorylated eIF2α. This is hypothesized to restore protein synthesis and resolve stress granules, which are dense aggregates of proteins and RNAs that form when translation is stalled and are a pathological hallmark in some neurodegenerative diseases.
Comparison in Vanishing White Matter (VWM) Disease
VWM is a rare, progressive leukoencephalopathy with no current approved disease-modifying therapies. The standard of care is supportive, focusing on managing symptoms and avoiding stressors like fever and minor head trauma that can trigger rapid neurological deterioration.[7][8]
| Therapeutic Agent | Mechanism of Action | Development Stage | Key Efficacy/Safety Findings |
| This compound (fosigotifator) | eIF2B Activator | Phase 1b/2 (NCT05757141)[2] | Preclinical: Rescued motor deficits and reduced neurofilament light (NfL) in a VWM mouse model.[9] Clinical: Generally well-tolerated in healthy volunteers.[9] The Phase 1b/2 study in VWM patients is ongoing.[2] |
| Guanabenz | α2-adrenergic agonist, potential ISR modulator | Phase 2 | Preclinical: Improved motor function and brain pathology in VWM mice.[7][10] Clinical: A Phase 2 trial in children with VWM is ongoing. The drug is generally tolerated, with side effects including sleepiness, drowsiness, and unsteadiness.[7][11] |
| Supportive Care | Symptom management | Standard of Care | Focuses on physical therapy, nutritional support, and avoidance of triggers.[7] Does not alter the underlying disease course. |
Experimental Protocols: VWM Clinical Trials
A standardized experimental workflow for clinical trials in VWM, such as those for this compound and Guanabenz, typically involves the following stages:
This compound (NCT05757141): This is a Phase 1b/2 open-label, single-arm study to evaluate the safety, tolerability, and pharmacokinetics of fosigotifator in participants with VWM.[12] Key assessments include adverse event monitoring, plasma drug concentrations, and exploratory efficacy measures.
Guanabenz VWM Trial: This is an open-label, non-randomized study. The primary aim is to evaluate the safety, tolerability, and pharmacokinetics of Guanabenz in children with VWM. Efficacy is a secondary objective. Patients are titrated to a maximum tolerated dose and monitored for adverse events. Brain MRI scans are performed annually.
Comparison in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord. Several therapeutic agents are approved or are in late-stage clinical development.
| Therapeutic Agent | Mechanism of Action | Development Stage | Key Efficacy/Safety Findings |
| This compound (fosigotifator) | eIF2B Activator | Phase 2/3 (HEALEY ALS Platform Trial - Regimen F) | Did not meet the primary endpoint of slowing disease progression at the primary dose. An exploratory high dose showed a slower decline in muscle strength. The drug was generally safe and well-tolerated.[13] |
| DNL343 | eIF2B Activator | Phase 2/3 (HEALEY ALS Platform Trial - Regimen G) | Did not meet the primary endpoint of slowing disease progression. Was generally safe and well-tolerated.[6][14][15] |
| Riluzole (Rilutek) | Glutamate Inhibitor | Approved | Modest effect on slowing disease progression and prolonging survival by a few months.[1] |
| Edaravone (Radicava) | Antioxidant | Approved | May slow functional decline, particularly in early-stage ALS.[16] |
| AMX0035 (Relyvrio) | Combination of sodium phenylbutyrate and taurursodiol | Withdrawn from market | The Phase 2 CENTAUR trial showed a slower rate of functional decline.[17] However, the confirmatory Phase 3 PHOENIX trial did not meet its primary endpoint.[18] |
| AP-101 | Monoclonal antibody targeting misfolded SOD1 | Phase 2 | Met its primary safety and tolerability endpoint. Showed clinically meaningful changes in exploratory outcomes and stabilization of biomarkers.[2][12][16] |
| CNM-Au8 | Gold nanocrystal suspension (bioenergetic catalyst) | Phase 2/3 | The RESCUE-ALS trial did not meet its primary endpoint but showed a reduction in all-cause mortality in an exploratory analysis.[19][20] The HEALEY-ALS platform trial also did not show a benefit on the primary endpoint but suggested a potential survival benefit in an open-label extension.[5][21] |
| RAPA-501 | Autologous T-cell therapy (anti-inflammatory) | Phase 2/3 | Phase 1/2 study showed it was safe and well-tolerated with trends toward slowing pulmonary function decline.[22][23] A Phase 2/3 trial is ongoing.[24] |
Experimental Protocols: ALS Clinical Trials
The HEALEY ALS Platform Trial is a multi-center, multi-regimen study designed to accelerate the development of new therapies for ALS. It utilizes a master protocol, allowing for the simultaneous testing of multiple investigational products against a shared placebo group.
HEALEY ALS Platform Trial - Regimen F (this compound): This regimen evaluated the safety and efficacy of this compound in participants with ALS. Participants were randomized to receive one of two doses of this compound or a placebo for 24 weeks. The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.
RESCUE-ALS (CNM-Au8): This was a Phase 2, randomized, double-blind, placebo-controlled study. The primary outcome was the mean percent change in the summated motor unit number index (MUNIX). Secondary outcomes included changes in forced vital capacity (FVC).
RAPA-501 Trials: The initial Phase 1/2 study was an open-label trial to assess safety and tolerability. The ongoing Phase 2/3 study is also open-label and non-randomized, evaluating the safety and efficacy of RAPA-501 T cell therapy.
Summary and Future Directions
This compound represents a novel therapeutic approach for VWM and ALS by targeting the Integrated Stress Response. While it did not meet its primary endpoint in the ALS trial at the primary dose, the potential signal in muscle strength at a higher dose warrants further investigation. The ongoing trial in VWM will provide crucial data on its potential in this rare disease with no approved treatments.
The therapeutic landscape for ALS is rapidly evolving, with a multitude of investigational drugs with diverse mechanisms of action in clinical development. The comparative data presented here highlights the challenges in developing effective treatments for these complex neurodegenerative diseases. Head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these different therapeutic agents. For VWM, the development of any disease-modifying therapy would be a significant breakthrough.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. AL-S Pharma announces positive topline results from Phase 2 study of AP-101 for the treatment of amyotrophic lateral sclerosis (ALS) â Neurimmune [neurimmune.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Denali Therapeutics’ trial of DNL343 fails to meet primary endpoint [clinicaltrialsarena.com]
- 7. VUmc.com - A first trial of Guanabenz in Vanishing White Matter [vumc.com]
- 8. Guanabenz for Vanishing White Matter - Orfenix [orfenix.com]
- 9. Trials Today [trialstoday.org]
- 10. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1 year update Guanabenz VWM clinical trial - Vanishing White Matter Consortium [vwmconsortium.org]
- 12. neurologylive.com [neurologylive.com]
- 13. alsnewstoday.com [alsnewstoday.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 16. AL-S Pharma announces positive topline results from Phase 2 study of AP-101 for the treatment of amyotrophic lateral sclerosis (ALS) [prnewswire.com]
- 17. The effectiveness and value of AMX0035 and oral edaravone for amyotrophic lateral sclerosis: A summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 19. Results from RESCUE-ALS Study Demonstrate Safety and Efficacy of CNM-Au8 for Treatment of ALS - - Practical Neurology [practicalneurology.com]
- 20. Efficacy and safety of CNM-Au8 in amyotrophic lateral sclerosis (RESCUE-ALS study): a phase 2, randomised, double-blind, placebo-controlled trial and open label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CNM-Au8 in Amyotrophic Lateral Sclerosis: The HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Sean M. Healey & AMG Center for ALS and Rapa Therapeutics Announce First Participant Enrolled in NIH-Sponsored ACT for ALS Expanded Access Protocol Evaluating Epigenetically Reprogrammed RAPA-501 Cell Therapy [massgeneral.org]
- 23. mndassociation.org [mndassociation.org]
- 24. Phase 2/3 Trial of Autologous Hybrid TREG/Th2 Cell (RAPA-501) Therapy for Amyotrophic Lateral Sclerosis | NEALS [neals.org]
A Comparative Review of Clinical Trial Outcomes for eIF2B Activators in Amyotrophic Lateral Sclerosis: ABBV-CLS-7262 and DNL343
A detailed analysis for researchers, scientists, and drug development professionals on the clinical evaluation of two investigational therapies for Amyotrophic Lateral Sclerosis (ALS), ABBV-CLS-7262 (fosigotifator) and DNL343. This guide provides a comparative look at their performance in recent clinical trials, methodologies employed, and the underlying biological pathway they target.
Both this compound, developed by Calico Life Sciences in collaboration with AbbVie, and DNL343, developed by Denali Therapeutics, are small molecule activators of the eukaryotic initiation factor 2B (eIF2B). This protein complex plays a crucial role in the integrated stress response (ISR), a cellular signaling network that becomes chronically activated in ALS and is implicated in the hallmark pathology of TDP-43 aggregation. By activating eIF2B, both drugs aimed to restore normal protein synthesis and mitigate cellular stress, thereby offering a potential therapeutic strategy for ALS.
Despite their promising mechanism of action, both investigational therapies recently failed to meet their primary endpoints in the Phase 2/3 HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of ALS treatments. This guide will delve into the publicly available clinical trial data for each compound, their experimental protocols, and the signaling pathway they modulate.
Clinical Trial Outcomes: A Side-by-Side Comparison
The HEALEY ALS Platform Trial evaluated the efficacy and safety of multiple investigational products, with this compound (fosigotifator) in Regimen F and DNL343 in Regimen G. The primary endpoint for both regimens was a combined assessment of the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score and survival over a 24-week period.
| Metric | This compound (Fosigotifator) - Regimen F | DNL343 - Regimen G |
| Primary Endpoint | Not met at the primary dose.[1][2] | Not met.[3][4] |
| Change in ALSFRS-R & Survival | No statistically significant difference compared to placebo.[1][2] | No statistically significant difference compared to placebo.[3][4] |
| Secondary Endpoints | ||
| Muscle Strength (HHD) | Exploratory High Dose: - 32% slower decline in upper extremity muscle strength (p=0.014 vs. shared placebo)[5][6]- 37% slower decline in upper extremity muscle strength (p=0.007 vs. regimen-only placebo)[5][6]- 62% slower decline in lower extremity muscle strength (p=0.037 vs. shared placebo; p=0.054 vs. regimen-only placebo)[5][6] | No statistically significant difference in muscle strength compared to placebo.[7] |
| Respiratory Function (SVC) | Potential signal towards slowing respiratory functional decline at the exploratory high dose.[2][5] | No statistically significant difference in respiratory function compared to placebo.[7] |
| Biomarkers | Further biomarker data analysis is ongoing.[2] | No treatment effect on neurofilament light (NfL), a marker of neuronal damage, was observed in either the 24-week double-blind period or a 28-week open-label extension.[8] |
| Safety and Tolerability | Found to be safe and well-tolerated with no meaningful safety differences between doses.[5][6] Treatment-emergent adverse event (TEAE) rates were comparable between the fosigotifator group (90.6%) and the shared placebo group (89.7%).[5][6] | Found to be safe and generally well-tolerated.[3] |
| Patient Population | 155 participants at the primary dose, 79 at the exploratory high dose, and 126 in the shared concurrent placebo cohort.[5][6] | 186 participants received DNL343 and 139 received placebo.[3] |
Experimental Protocols
Both investigational drugs were evaluated within the framework of the HEALEY ALS Platform Trial (NCT04297683), a perpetual, multi-center, multi-regimen study.
Trial Design: The trial employs a master protocol, allowing for the concurrent testing of multiple investigational products against a shared placebo group to enhance efficiency. Participants were randomized to a specific regimen and then further randomized within that regimen to receive either the active drug or a matching placebo.
-
Regimen F (this compound): Participants were randomized to a primary dose, an exploratory high dose, or placebo.
-
Regimen G (DNL343): Participants were randomized in a 3:1 ratio to receive either DNL343 or a placebo.
Key Assessments:
-
Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R): This is a validated questionnaire that assesses the physical function of patients with ALS in performing daily activities. The total score ranges from 0 to 48, with higher scores indicating better function. The scale was administered by trained evaluators.
-
Hand-Held Dynamometry (HHD): HHD was used to provide a quantitative measure of muscle strength. The protocol specified the assessment of several muscle groups in both the upper and lower extremities.
-
Slow Vital Capacity (SVC): SVC is a measure of respiratory function, specifically the maximum volume of air that can be slowly exhaled after a maximal inhalation. This was a key secondary endpoint.
Signaling Pathway and Experimental Workflow
The Integrated Stress Response (ISR) and eIF2B Activation
The therapeutic target for both this compound and DNL343 is the Integrated Stress Response (ISR) pathway. In healthy cells, eIF2B is a key regulator of protein synthesis. Under cellular stress, various kinases phosphorylate the alpha subunit of eIF2 (eIF2α), which then strongly inhibits eIF2B. This leads to a general shutdown of protein synthesis and the formation of stress granules, which are thought to contribute to the aggregation of TDP-43 in ALS. This compound and DNL343 are designed to activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of eIF2B activators.
HEALEY ALS Platform Trial: Experimental Workflow
The following diagram illustrates the general workflow for a participant in the HEALEY ALS Platform Trial for Regimens F and G.
Caption: A simplified workflow of the HEALEY ALS Platform Trial for Regimens F and G.
References
- 1. calicolabs.com [calicolabs.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 [massgeneral.org]
- 4. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 5. massgeneral.org [massgeneral.org]
- 6. HEALEY ALS Platform Trial - Regimen F this compound [ctv.veeva.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Denali Therapeutics Reports Topline Results for DNL343 in Phase 2/3 ALS Trial [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Investigational Compounds: A Guide for Laboratory Professionals on ABBV-CLS-7262
While specific public guidelines on the disposal of ABBV-CLS-7262 are not available, established best practices for the disposal of investigational pharmaceutical compounds in a laboratory setting provide a clear and safe path forward for researchers and drug development professionals. this compound, also known as fosigotifator, is an experimental small molecule that has been investigated for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] The compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR).[1][3]
Given its investigational nature, a publicly available Safety Data Sheet (SDS) with specific disposal instructions is not accessible. In such instances, researchers must adhere to their institution's environmental health and safety (EHS) protocols and general principles of chemical waste management. The following procedures outline a comprehensive approach to safely manage and dispose of unused or waste this compound.
General Disposal Protocol for Investigational Compounds
The disposal of any non-commercial chemical compound should be approached with caution and in strict adherence to local, state, and federal regulations. The following steps provide a procedural framework for the proper disposal of research compounds like this compound.
-
Consult Institutional EHS Professionals: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on chemical waste disposal and are equipped to provide specific instructions based on the known properties of the compound and institutional procedures.
-
Waste Characterization and Segregation:
-
Do not mix with other waste streams unless explicitly instructed to do so by EHS.
-
Segregate waste containing this compound from general laboratory trash, sharps, and biohazardous waste.
-
Label all waste containers clearly with the full chemical name ("this compound" or "fosigotifator"), concentration, and any known hazards.
-
-
Containerization:
-
Use chemically resistant and leak-proof containers for all waste forms (solid, liquid).
-
Ensure containers are tightly sealed to prevent spills or volatilization.
-
The original container, if empty, should also be treated as chemical waste unless thoroughly decontaminated according to EHS-approved procedures.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
-
Follow all institutional guidelines regarding the maximum volume of waste that can be stored in the laboratory and the timeframe for its removal.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup.
-
Provide the EHS department with all necessary documentation, including the chemical name and any available safety information.
-
Logical Workflow for Investigational Compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of an investigational chemical compound within a research laboratory.
Quantitative Data
Due to the proprietary and investigational nature of this compound, quantitative data regarding disposal parameters, such as permissible concentration limits for aqueous waste or specific degradation data, are not publicly available. All disposal decisions should be made in consultation with and under the direction of the institutional EHS department, who may have access to more detailed information or will apply precautionary principles based on the compound's chemical structure and intended biological activity.
While clinical trials have indicated a generally favorable safety profile for this compound in human subjects, this does not translate directly to environmental disposal guidelines.[4] The potential environmental fate and ecotoxicity of the compound are likely unknown, necessitating its treatment as hazardous chemical waste.
References
Essential Safety and Handling Guidance for ABBV-CLS-7262
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of ABBV-CLS-7262 (fosigotifator), an investigatory small molecule eIF2B activator. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established safety protocols for potent pharmaceutical compounds and cytotoxic agents, which are applicable to ensure personnel safety.
Compound Overview
This compound is a first-in-class, orally bioavailable, central nervous system (CNS)-penetrant small molecule.[1] It is being investigated for its role in activating the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR).[1][2] Although not classified as a traditional cytotoxic agent, its potent biological activity necessitates stringent handling precautions to minimize occupational exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical and should be based on the specific handling task to mitigate risks of exposure through inhalation, dermal contact, or ingestion.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of chemotherapy-tested nitrile gloves. |
| Preparation and Weighing (Solid Form) | - Primary Engineering Control: Containment Ventilated Enclosure (CVE) or Class II Biological Safety Cabinet (BSC).[3] - Gloves: Double pair of chemotherapy-tested nitrile gloves.[3] - Gown: Disposable, back-closing gown made of a low-lint, impervious material.[3] - Eye/Face Protection: Safety glasses with side shields or a face shield.[3] - Respiratory Protection: Fit-tested N95 respirator or higher. |
| Solution Preparation and Aliquoting | - Primary Engineering Control: CVE or Class II BSC. - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields or a face shield. |
| Administration (Research Setting) | - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields. |
| Waste Disposal | - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields or a face shield. |
| Spill Management | - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Face shield and safety glasses. - Respiratory Protection: Fit-tested N95 respirator or higher, depending on the nature of the spill. |
Operational and Disposal Plans
A comprehensive approach to handling, from receipt to disposal, is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Transport the unopened package to a designated handling area.
-
Storage: Store this compound in a separate, clearly marked storage area away from incompatible materials.[4] The container should be sealed, rigid, and leak-proof.[5]
Handling Procedures
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Containment: For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a CVE or a Class II BSC is mandatory.[3]
-
Good Laboratory Practices: Avoid hand-to-mouth and hand-to-eye contact. Eating, drinking, and smoking are strictly prohibited in the handling area.
Spill Management
-
Alerting Personnel: Immediately alert others in the vicinity of the spill.
-
Isolation: Isolate the affected area to prevent the spread of contamination.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Cleanup: Use a spill kit specifically designed for hazardous drugs. Absorb liquids with appropriate material and collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and materials used during the handling of this compound are to be considered contaminated.
-
Waste Segregation: Segregate cytotoxic waste and double-bag it in clearly labeled, sealable bags.[4]
-
Disposal Containers: Place the bagged waste into specifically labeled, puncture-resistant cytotoxic waste containers with a sealable lid.[4]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
